Dimethyl 4,4'-stilbenedicarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-80-8 | |
| Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 4,4'-stilbenedicarboxylate
This technical guide provides a comprehensive overview of dimethyl 4,4'-stilbenedicarboxylate, a stilbene derivative of interest to researchers and professionals in the fields of chemistry and drug development. The document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is a symmetrical aromatic compound characterized by a central ethene bridge connecting two para-substituted benzoate rings. The molecule exists as E/Z isomers, with the E (trans) isomer being the more stable and commonly referenced form.
IUPAC Name: (E)-dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate
Synonyms:
-
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[1]
-
Dimethyl trans-stilbene-4,4'-dicarboxylate[1]
Chemical Formula: C₁₈H₁₆O₄
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Unit | Source |
| Molecular Weight | 296.32 | g/mol | [2] |
| Melting Point | 235 | °C | |
| Boiling Point (Predicted) | 831.30 | K | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.430 | [3] | |
| Water Solubility (log₁₀WS) | -4.56 | [3] | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -81.38 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 35.46 | kJ/mol | [3] |
Experimental Protocols: Synthesis via Wittig Reaction
The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[4][5][6][7][8] This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Triphenylphosphine (PPh₃)
-
Methyl 4-formylbenzoate
-
Sodium methoxide (NaOMe)
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Diethyl ether
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware for extraction and filtration
Procedure:
Part 1: Preparation of the Phosphonium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part 2: The Wittig Reaction
-
To a suspension of the dried phosphonium salt (1.0 eq) in anhydrous methanol in a round-bottom flask, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous methanol dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Part 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound.
Biological and Pharmaceutical Context
While specific biological activities for this compound are not extensively documented in publicly available literature, the stilbene scaffold is recognized as a "privileged structure" in medicinal chemistry.[9] Many natural and synthetic stilbene derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[9]
Notable examples of biologically active stilbenes include resveratrol, found in grapes, and combretastatin A-4, derived from the bark of the African bush willow.[9] These compounds have been the subject of intensive research in drug discovery and development, particularly in the context of cancer and age-related diseases.[9]
The diester functionalities of this compound provide opportunities for further chemical modification, potentially serving as a precursor or intermediate for the synthesis of more complex, biologically active molecules. Its rigid, planar structure also makes it an interesting candidate for incorporation into polymers and materials with specific optical or electronic properties. Further research is warranted to fully elucidate the biological and pharmacological potential of this compound.
References
- 1. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound (CAS 10374-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester, a stilbene derivative with potential applications in research and development. This document details its chemical identity, physical properties, and a representative synthesis protocol.
Chemical Identity and Properties
trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester is a symmetrical aromatic compound. Its rigid structure, conferred by the central trans-double bond, and the presence of terminal ester functionalities make it a subject of interest in materials science and as a potential scaffold in medicinal chemistry.
CAS Number: 34541-73-6[1][2][][4][5]
Synonyms:
-
Dimethyl trans-stilbene-4,4'-dicarboxylate[]
-
(E)-Dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate[6]
-
Methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[][6]
-
Dimethyl 4,4'-stilbenedicarboxylate[6]
Chemical Structure:
A summary of the key physicochemical properties of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₄ | [1][2][] |
| Molecular Weight | 296.32 g/mol | [1][][6] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 234-236 °C | [2][] |
| Boiling Point | 448.3 °C at 760 mmHg | [2][] |
| Density | 1.192 g/cm³ | [2][] |
| Solubility | Data not widely available, expected to be soluble in organic solvents like THF, CH₂Cl₂, and CHCl₃. | |
| Purity | >98.0% (GC) | [] |
Synthesis and Experimental Protocols
The synthesis of stilbene derivatives can be achieved through various methods, including the Wittig reaction, Heck reaction, and McMurry coupling. A common and effective method for preparing symmetrically substituted stilbenes is the reductive coupling of the corresponding benzaldehydes. Below is a representative experimental protocol for the synthesis of a stilbene derivative, which can be adapted for trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester starting from methyl 4-formylbenzoate.
Representative Synthesis: Reductive Coupling of Methyl 4-formylbenzoate
This protocol is based on the principles of McMurry coupling, a low-valent titanium-induced reductive coupling of carbonyl compounds.
Materials:
-
Methyl 4-formylbenzoate
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents).
-
Flush the system with an inert gas (Argon or Nitrogen).
-
Add anhydrous THF to the flask to cover the zinc dust.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) dropwise via the dropping funnel to the stirred suspension of zinc dust in THF. The addition should be performed carefully as the reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the suspension will turn from yellowish to black, indicating the formation of the low-valent titanium reagent.
-
-
Reductive Coupling Reaction:
-
Dissolve methyl 4-formylbenzoate (1 equivalent) in anhydrous THF in a separate flask under an inert atmosphere.
-
Add the solution of methyl 4-formylbenzoate dropwise to the refluxing suspension of the low-valent titanium reagent over 30-60 minutes.
-
Continue to reflux the reaction mixture for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous potassium carbonate (K₂CO₃) solution.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Wash the filter cake with dichloromethane (DCM).
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DCM) or by column chromatography on silica gel to yield pure trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester via reductive coupling.
Caption: General workflow for the synthesis of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester.
Applications in Research and Drug Development
Stilbene derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[7] The parent compound, resveratrol, is known for its antioxidant, anti-inflammatory, and cardioprotective effects. While specific biological activities for trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester are not extensively documented in publicly available literature, its structural similarity to other biologically active stilbenes suggests it could be a valuable scaffold for the development of new therapeutic agents. The ester functionalities provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. As a diester, it can also be hydrolyzed to the corresponding dicarboxylic acid, which can be used in the synthesis of polymers or other complex molecules. Its primary current application is as a research chemical.[]
References
Molecular weight and formula of Dimethyl 4,4'-stilbenedicarboxylate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4,4'-stilbenedicarboxylate is a stilbene derivative characterized by a central carbon-carbon double bond flanked by two para-substituted methyl benzoate groups. This technical guide provides a comprehensive overview of its chemical properties, molecular formula, and molecular weight. It details a common synthetic methodology, offers key analytical data for characterization, and discusses its current and potential applications, particularly as a chemical intermediate in the synthesis of more complex molecules. While direct biological activities are not extensively documented, the stilbene scaffold is of significant interest in medicinal chemistry, suggesting the potential for future drug discovery and development efforts based on this core structure.
Chemical and Physical Properties
This compound is a solid at room temperature. The trans (E) isomer is typically a white to light yellow crystalline powder. Key quantitative data for this compound are summarized in the tables below.
Table 1: Molecular and Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₁₈H₁₆O₄[1][2] |
| Molecular Weight | 296.32 g/mol [1][2] |
| CAS Registry Number | 10374-80-8 (trans-isomer)[1] |
| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[2] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 234-236 °C |
| Boiling Point | 448.3 °C at 760 mmHg |
| Topological Polar Surface Area | 52.6 Ų[2] |
| XLogP3 | 4.5[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Wittig and Heck reactions being common examples of modern cross-coupling techniques.[3][4]
Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes the synthesis of (E)-Dimethyl 4,4'-stilbenedicarboxylate from methyl 4-(bromomethyl)benzoate and methyl 4-formylbenzoate.
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Triphenylphosphine (PPh₃)
-
Methyl 4-formylbenzoate
-
Sodium methoxide (NaOMe)
-
Toluene
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate and a stoichiometric equivalent of triphenylphosphine in dry toluene. Heat the mixture to reflux for 4-6 hours. Allow the flask to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
Wittig Reaction: To a suspension of the dried phosphonium salt in anhydrous methanol, add one equivalent of sodium methoxide at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to form the ylide. To this, add a solution of methyl 4-formylbenzoate in methanol dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield (E)-Dimethyl 4,4'-stilbenedicarboxylate.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Expected signals for aromatic protons, vinylic protons, and methyl ester protons. The coupling constant for the vinylic protons in the trans-isomer is typically in the range of 15-18 Hz. |
| ¹³C NMR | PubChem provides access to 13C NMR spectral data.[2] |
| Infrared (IR) Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum, showing characteristic C=O stretching for the ester and C=C stretching for the alkene and aromatic rings.[5] |
| Mass Spectrometry (MS) | The NIST WebBook lists the electron ionization mass spectrum, with a prominent molecular ion peak (m/z) at 296.[1] |
Applications and Future Directions
While the direct application of this compound in drug development is not extensively documented, its stilbene core is a privileged scaffold in medicinal chemistry. Stilbene derivatives have shown a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
Currently, this compound primarily serves as a valuable intermediate in the synthesis of more complex molecules. Its ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in the production of polymers, metal-organic frameworks (MOFs), and other functional materials.
Visualized Workflows and Pathways
Due to the limited information on specific biological signaling pathways for this compound, the following diagrams illustrate its synthetic workflow and its role as a chemical precursor.
Caption: Synthetic workflow for this compound via the Wittig reaction.
Caption: Role as a precursor to 4,4'-stilbenedicarboxylic acid and its applications.
References
A Technical Guide to the ¹³C NMR and GC-MS Spectra of Dimethyl 4,4'-stilbenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-stilbenedicarboxylate is a derivative of stilbene, a class of compounds recognized for their diverse biological activities and applications in materials science.[1] As a diester, it serves as a valuable building block in the synthesis of polymers and coordination frameworks, such as metal-organic frameworks (MOFs).[2] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth analysis of the characterization of (E)-Dimethyl 4,4'-stilbenedicarboxylate using two powerful analytical techniques: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed spectral data, interpretation, and standardized experimental protocols relevant to professionals in chemical and pharmaceutical sciences.
Molecular Structure and Spectroscopic Implications
The structure of (E)-Dimethyl 4,4'-stilbenedicarboxylate, with the IUPAC name methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate, possesses a high degree of symmetry. The molecule has a central C₂ axis of rotation perpendicular to the C=C double bond. This symmetry is a key factor in interpreting its ¹³C NMR spectrum, as it renders pairs of carbon atoms chemically equivalent, thereby reducing the total number of unique signals.[3]
Molecular Formula : C₁₈H₁₆O₄[4] Molecular Weight : 296.32 g/mol [4]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[5] For (E)-Dimethyl 4,4'-stilbenedicarboxylate, the molecular symmetry dictates that there will be only five signals for the twelve aromatic and vinylic carbons, plus one signal for the ester carbonyl carbons and one for the methyl carbons, for a total of seven unique signals in the proton-decoupled spectrum.
Quantitative Data: ¹³C NMR Chemical Shifts
The expected chemical shifts (δ) in parts per million (ppm) are summarized below. These values are based on typical ranges for similar chemical environments and predictive models.[6][7]
| Signal | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | Methoxy (-OCH₃) | ~52 | Typical for methyl esters. |
| 2 | Aromatic CH | ~126 | Aromatic carbons ortho to the vinyl group. |
| 3 | Vinylic CH (=CH) | ~129 | Olefinic carbons of the stilbene backbone. |
| 4 | Aromatic CH | ~130 | Aromatic carbons meta to the vinyl group. |
| 5 | Aromatic C (ipso) | ~134 | Quaternary aromatic carbon attached to the carbonyl group. |
| 6 | Aromatic C (ipso) | ~140 | Quaternary aromatic carbon attached to the vinyl group. |
| 7 | Carbonyl (C=O) | ~167 | Ester carbonyl carbons.[8] |
Note: Quaternary carbon signals (5, 6, and 7) are typically weaker in intensity compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
This protocol outlines a general procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum.
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup :
-
Spectrometer : A 400 MHz (or higher) NMR spectrometer.
-
Probe : A broadband or dual-channel probe tuned to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument).
-
-
Data Acquisition Parameters :
-
Experiment : Standard 1D ¹³C experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems).
-
Solvent Reference : Calibrate the chemical shift scale to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Spectral Width : Set to approximately 240 ppm (e.g., -10 to 230 ppm) to cover the full range of organic carbons.[5]
-
Acquisition Time (at) : Typically 1-2 seconds.
-
Relaxation Delay (d1) : A delay of 2 seconds is standard for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[9]
-
Pulse Angle : A 30-45° flip angle is commonly used to balance signal intensity and relaxation time.
-
Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase and baseline correct the resulting spectrum.
-
Integrate signals if quantitative analysis is required (note the caveats with standard decoupled spectra).[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture and provides information about their molecular weight and structure through mass fragmentation patterns.[11] For a pure sample of this compound, GC will yield a single peak, and the associated mass spectrum will provide key structural data.
Quantitative Data: Mass Spectrometry Fragmentation
The mass spectrum is characterized by a molecular ion peak (M⁺) and several key fragment ions. The primary fragmentation occurs via cleavage of the ester group.[12]
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Interpretation |
| 296 | [C₁₈H₁₆O₄]⁺ | Molecular Ion (M⁺) : Corresponds to the molecular weight of the compound.[4] |
| 265 | [M - OCH₃]⁺ | Loss of a methoxy radical (-•OCH₃, 31 Da) from the molecular ion. This is a common fragmentation pathway for methyl esters.[4][12] |
| 237 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical (-•COOCH₃, 59 Da) from the molecular ion. |
| 178 | [C₁₂H₁₀O]⁺ or similar | A fragment resulting from cleavage of the stilbene backbone. Its formation may involve complex rearrangements.[4] |
| 149 | [C₈H₅O₃]⁺ | Phthalic anhydride-like fragment, often seen as a background ion from plasticizers, but can also be a rearrangement product. |
Experimental Protocol: GC-MS Analysis
This protocol provides a general methodology for the GC-MS analysis of this compound.
-
Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane.
-
GC System Parameters :
-
Injector : Split/splitless injector. Use splitless mode for high sensitivity.
-
Injector Temperature : 280 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[1]
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5-10 minutes.
-
-
-
MS System Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Transfer Line Temperature : 290 °C.
-
Acquisition Mode : Full Scan mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis :
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of the analytical process and the relationship between the molecule's structure and its spectral output.
Integrated Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final data interpretation for the characterization of this compound.
Structure-Spectra Correlation Diagram
This diagram shows the logical relationship between the distinct chemical environments within the molecule and their corresponding signals in the ¹³C NMR and Mass Spectra.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uoguelph.ca [uoguelph.ca]
Potential biological activities of stilbene dicarboxylate analogs.
An In-depth Technical Guide on the Potential Biological Activities of Stilbene Analogs
Introduction
Stilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by various plants as phytoalexins, which are defense compounds against pathogens and environmental stress.[1][2] The most well-known stilbene, resveratrol, found in grapes and red wine, has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This has spurred extensive research into synthetic and natural stilbene analogs to discover compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4]
This technical guide provides a comprehensive overview of the potential biological activities of stilbene analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. While the initial focus was on stilbene dicarboxylate analogs, a review of current literature indicates a scarcity of specific data for this subclass. Therefore, this guide addresses the broader class of stilbene derivatives, which includes analogs with various functional group modifications that have been extensively studied. It is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activities
Stilbene analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines and targeting key pathways involved in cancer progression.[4][5]
Cytotoxicity and Antiproliferative Effects
A primary mechanism of action for many stilbene analogs is the induction of apoptosis and inhibition of cell proliferation in cancer cells.[5] The cytotoxic effects are often evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Table 1: Cytotoxicity of Selected Stilbene Analogs against Cancer Cell Lines
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | Cytotoxic | Potent (140x > Combretastatin A-4) | [6] |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | Cytotoxic | Potent (10x > Combretastatin A-4) | [6] |
| cis-stilbene methyl ester (Compound 4c) | MCF-7 (Breast) | Cytotoxic | 22.24 | [7] |
| cis-stilbene methyl ester (Compound 4a) | MCF-7 (Breast) | Cytotoxic | 22.24 | [8] |
| cis-stilbene methyl ester (Compound 4c) | HeLa (Cervical) | Cytotoxic | 27.43 | [7] |
| cis-stilbene methyl ester (Compound 4a) | HeLa (Cervical) | Cytotoxic | 27.43 | [8] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of cytotoxic stilbenes, particularly those with a cis-configuration similar to combretastatin A-4, exert their anticancer effects by inhibiting tubulin polymerization.[5][6] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Caption: Workflow for identifying stilbene analogs as tubulin inhibitors.
Anti-inflammatory Activities
Chronic inflammation is a key factor in the development of numerous diseases. Stilbene analogs have demonstrated significant anti-inflammatory properties by modulating critical signaling pathways.[2][10]
Inhibition of Inflammatory Mediators
A primary indicator of anti-inflammatory potential is the ability to suppress the production of inflammatory mediators like nitric oxide (NO). In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells (like BV2) are common models to assess this activity. Several stilbene compounds isolated from Bletilla striata have been shown to significantly inhibit NO production without cytotoxicity.[11]
Modulation of Signaling Pathways
Stilbenes exert their anti-inflammatory effects by intervening in key intracellular signaling cascades. They have been shown to modulate pathways such as NF-κB, MAPK, and JAK/STAT, which are central regulators of the inflammatory response.[2][10] By inhibiting these pathways, stilbene derivatives can reduce the transcription and release of pro-inflammatory cytokines.[10]
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 6. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Stilbene Derivatives | SAS Publisher [saspublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stilbenes from the tubers of Bletilla striata with potential anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical and Fluorescent Properties of Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core photophysical and fluorescent properties of stilbene derivatives. Stilbenes, characterized by a 1,2-diphenylethylene core, are a significant class of compounds whose derivatives are pivotal in fields ranging from materials science to neurodegenerative disease research. Their utility stems from a unique interplay between fluorescence and trans-cis photoisomerization, processes that are highly sensitive to their molecular structure and local environment.
Core Photophysical Principles of Stilbene Derivatives
The photophysical behavior of stilbene is governed by the competition between two primary de-excitation pathways following the absorption of UV light: fluorescence and torsional rotation around the central ethylene double bond, leading to trans-cis isomerization.
-
Absorption and Excitation: Upon absorbing a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The molecule can relax from the S₁ state back to the S₀ state by emitting a photon. This radiative process is known as fluorescence. The efficiency of this process is described by the fluorescence quantum yield (ΦF).
-
Photoisomerization: In the excited state, rotation around the C=C double bond can occur. This non-radiative pathway leads to the conversion between trans (E) and cis (Z) isomers and significantly competes with fluorescence.[1][2] Because of the ultrafast C=C bond torsion, cis-stilbenes are generally non-fluorescent in solution.[3]
-
Environmental Influence: The balance between fluorescence and isomerization is exquisitely sensitive to the molecule's environment. In viscous media or rigid matrices, the torsional motion required for isomerization is hindered, leading to a significant enhancement in fluorescence quantum yield. This property makes stilbene derivatives excellent probes for local viscosity and microenvironmental changes.
The fundamental photophysical processes of a stilbene derivative are illustrated in the diagram below.
Quantitative Photophysical Data
The photophysical properties of stilbene derivatives can be finely tuned by introducing various substituents onto the phenyl rings. Electron-donating or -accepting groups can alter the energy levels, influencing absorption/emission wavelengths and quantum yields. Below is a table summarizing these properties for several representative derivatives.
| Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| trans-Stilbene | 294 | 345 | 0.044 | Hexane | |
| trans-4-Aminostilbene | 325 | 405 | 0.01 | Cyclohexane | [4] |
| trans-4-(N,N-Diphenylamino)stilbene | 378 | 447 | 0.89 | Cyclohexane | [4] |
| Methoxy-trans-Stilbene (MTS-4) | ~330 | ~400 | 0.69 (Solid State) | Solid State | [5] |
| Methoxy-trans-Stilbene (MTS-3) | ~320 | ~390 | 0.07 (Solid State) | Solid State | [5] |
Note: Photophysical properties are highly solvent-dependent. The values presented are illustrative for the specified conditions.
Experimental Protocols
Accurate characterization of the photophysical properties of stilbene derivatives is crucial for their application. The following are standardized protocols for key experimental techniques.
Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths.
Methodology:
-
Sample Preparation: Prepare a dilute stock solution of the stilbene derivative in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). Prepare a series of dilutions in 1 cm path-length quartz cuvettes. For absorption, concentrations are typically in the 1-10 µM range. For fluorescence, concentrations should be lower to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance is λabs.
-
Fluorescence Measurement: Use a spectrofluorometer. Excite the sample at its λabs. Record the emission spectrum, typically scanning from 10 nm above the excitation wavelength to the near-IR. The wavelength of maximum emission intensity is λem. Slit widths for both excitation and emission monochromators should be kept narrow (e.g., 2-5 nm) to ensure good spectral resolution.
Objective: To measure the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is most common.[6][7]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF,std = 0.54) and 9,10-diphenylanthracene in cyclohexane (ΦF,std = 0.95) are common standards.
-
Absorbance Measurements: Prepare a series of five concentrations for both the standard and the test sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1.
-
Fluorescence Measurements: Record the fluorescence emission spectrum for each solution of the standard and the test sample under identical instrument conditions (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation[7]:
ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)
Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent used for the sample and standard.[7] If the same solvent is used, the refractive index term cancels out.
The general workflow for characterizing a novel fluorescent compound is depicted below.
Applications in Drug Development and Research
The unique photophysical properties of stilbene derivatives make them valuable tools in biomedical research and drug development, particularly as fluorescent probes.
In the context of Alzheimer's disease, certain stilbene derivatives have been developed as fluorescent probes for the detection of β-amyloid (Aβ) plaques, a key pathological hallmark of the disease.[8][9] These probes are designed with a stilbene core that serves as the fluorophore and recognition element.
-
Mechanism of Action: When unbound in an aqueous solution, these probes often have low fluorescence due to rotational freedom and quenching by water. Upon binding to the hydrophobic pockets within Aβ aggregates, the rotation of the stilbene core is restricted.[10] This restriction inhibits the non-radiative isomerization pathway, causing a significant "turn-on" of fluorescence, which allows for the visualization of amyloid plaques.[9]
The signaling pathway for an amyloid-binding stilbene probe is illustrated below.
This guide provides a foundational understanding of the photophysical and fluorescent properties of stilbene derivatives. The ability to modulate their fluorescence through chemical modification and environmental interaction ensures their continued importance as versatile molecular tools in science and medicine.
References
- 1. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils [liu.diva-portal.org]
- 10. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dimethyl 4,4'-stilbenedicarboxylate: Synonyms, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 4,4'-stilbenedicarboxylate, a key organic compound utilized primarily in materials science and as a precursor in chemical synthesis. This document details its key synonyms, physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of advanced materials.
Core Synonyms and Identifiers
This compound is known in the scientific literature by a variety of names. A comprehensive list of its synonyms and key identifiers is provided below for accurate identification and literature searching.
| Identifier Type | Value |
| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[1] |
| (E)-dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate[2] | |
| CAS Number | 10374-80-8[1][2] |
| 34541-73-6 (for the trans-isomer) | |
| Molecular Formula | C18H16O4[1] |
| Molecular Weight | 296.32 g/mol |
| InChI Key | JOODVYOWCWQPMV-ONEGZZNKSA-N[2] |
| Common Synonyms | Dimethyl trans-stilbene-4,4'-dicarboxylate[1] |
| trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester[1] | |
| 4,4'-Stilbenedicarboxylic acid dimethyl ester | |
| (E)-Dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate[1] | |
| Benzoic acid, 4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester[1] | |
| Methyl 4-[(1E)-2-[4-(methoxycarbonyl)phenyl]ethenyl]benzoate[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for its handling, characterization, and application in various experimental setups.
| Property | Value |
| Melting Point | 235 °C |
| logPoct/wat (Octanol/Water Partition Coefficient) | 3.430 (Calculated) |
| Water Solubility (log10WS) | -4.56 (Calculated) |
| Enthalpy of Fusion (ΔfusH°) | 35.46 kJ/mol (Calculated) |
| Boiling Point (Tboil) | 831.30 K (Calculated) |
Experimental Protocols
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-alkenes with high stereoselectivity, making it a suitable choice for preparing the trans-isomer of this compound. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Materials:
-
Methyl 4-formylbenzoate
-
Triethyl phosphite
-
Benzyl bromide (or a suitable benzylic halide with a leaving group at the benzylic position)
-
Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., dichloromethane, hexanes, ethyl acetate)
Procedure:
-
Preparation of the Phosphonate Ester:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-(bromomethyl)benzoate and a slight excess of triethyl phosphite.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to initiate the Arbuzov reaction (typically 100-150 °C) for several hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy until the starting materials are consumed.
-
After cooling, remove the excess triethyl phosphite and ethyl bromide byproduct under reduced pressure to yield the crude phosphonate ester.
-
-
Horner-Wadsworth-Emmons Reaction:
-
In a separate, dry round-bottom flask under an inert atmosphere, suspend sodium hydride (a slight molar excess relative to the phosphonate ester) in anhydrous DMF or THF.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of the phosphonate ester in the same anhydrous solvent to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for approximately 30-60 minutes to ensure complete formation of the phosphonate carbanion (ylide).
-
To this ylide solution, add a solution of methyl 4-formylbenzoate (equimolar to the phosphonate ester) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexanes) or by flash column chromatography on silica gel.
-
Applications in Metal-Organic Frameworks (MOFs)
This compound is a precursor to 4,4'-stilbenedicarboxylic acid, a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline porous materials have applications in gas storage, separation, and catalysis. The stilbene-based linker imparts rigidity and potential for photoresponsive behavior to the resulting MOF structures.
Quantitative Data on Stilbene-Based MOFs
The following table summarizes key performance data for MOFs synthesized using 4,4'-stilbenedicarboxylic acid as a linker.
| MOF System | Metal Ion | Photoluminescence Emission Maxima (nm) | CO2 Adsorption Capacity |
| Zinc-based MOF | Zn(II) | ~435-440 | Not specified |
| Lanthanide-based MOFs | Ln(III) | Varies with Lanthanide | Not specified |
| Sodium-based Coordination Polymer | Na(I) | Not specified | Not specified |
Note: The photoluminescence and gas adsorption properties are highly dependent on the specific synthesis conditions, the metal ion used, and the resulting crystal structure of the MOF.
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction, followed by its purification.
Caption: Synthesis and purification workflow for this compound.
Logical Relationship in MOF Synthesis
The following diagram illustrates the logical relationship between the starting materials and the formation of a stilbene-based Metal-Organic Framework.
Caption: Formation of a stilbene-based MOF from its precursors.
References
A Technical Guide to Commercial Suppliers of Dimethyl 4,4'-stilbenedicarboxylate for Researchers and Drug Development Professionals
This guide provides an in-depth overview of commercial suppliers for Dimethyl 4,4'-stilbenedicarboxylate, a key chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this compound.
Introduction
This compound is a derivative of stilbene, characterized by two methyl ester groups at the 4 and 4' positions of the stilbene backbone. It exists as both cis and trans isomers, with the trans-isomer being generally more stable and commonly available. This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), and as a subject of study in materials science and photochemistry. The selection of a suitable commercial supplier is a critical first step in any research or development project to ensure the quality, consistency, and timely availability of the starting material.
Commercial Availability and Specifications
A survey of prominent chemical suppliers reveals the availability of this compound, primarily the trans-isomer, in research-grade quantities. The purity of the commercially available compound is typically high, often exceeding 98%. The following tables summarize the specifications of this compound offered by various suppliers.
trans-Dimethyl 4,4'-stilbenedicarboxylate
| Supplier | Brand | CAS Number | Purity | Melting Point (°C) |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 34541-73-6 | ≥98% | 234 - 236[1] |
| Thermo Fisher Scientific | --- | 34541-73-6 | 98+% | 233.5 - 239.5[2] |
| Sigma-Aldrich | Matrix Scientific | 10374-80-8 | --- | 235 |
| CP Lab Safety | --- | 34541-73-6 | min 98% (HPLC)[3] | --- |
| P&S Chemicals | --- | 34541-73-6 | 98+%[4] | --- |
cis-Dimethyl 4,4'-stilbenedicarboxylate
| Supplier | Brand | CAS Number | Purity | Melting Point (°C) |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 143130-82-9 | --- | 112 - 114[5] |
| Santa Cruz Biotechnology | --- | 143130-82-9 | --- | --- |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are generally not provided by commercial suppliers. However, some suppliers specify the analytical method used to determine purity. For instance, CP Lab Safety indicates that the purity of their trans-isomer is determined by High-Performance Liquid Chromatography (HPLC)[3]. For detailed experimental procedures, researchers should refer to peer-reviewed scientific literature.
Supplier Selection Workflow
The process of selecting a commercial supplier for a critical chemical like this compound involves several key steps to ensure the procurement of a high-quality and suitable product. The following diagram illustrates a logical workflow for this process.
References
- 1. Dimethyl trans-stilbene-4,4'-dicarboxylate, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Dimethyl trans-stilbene-4,4'-dicarboxylate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Dimethyl cis-stilbene-4,4'-dicarboxylate 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Dimethyl 4,4'-stilbenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Dimethyl 4,4'-stilbenedicarboxylate, a symmetrical stilbene derivative. The featured method is the McMurry reaction, a reductive coupling of two aldehyde molecules to form an alkene. This application note includes a comprehensive experimental protocol, tables of reactants and products with their physicochemical properties, and a workflow diagram to guide researchers through the process.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and their utility as building blocks for functional materials. The symmetrical nature of this compound makes it an ideal candidate for synthesis via the McMurry reaction, which is a robust and reliable method for the reductive coupling of aldehydes and ketones to form alkenes.[1][2][3] This method utilizes a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride and a reducing agent such as zinc powder.[1]
Reaction Scheme
The synthesis of this compound from methyl 4-formylbenzoate via the McMurry reaction is depicted below:
Two molecules of methyl 4-formylbenzoate are coupled in the presence of a low-valent titanium reagent, generated from titanium(IV) chloride and zinc in tetrahydrofuran (THF), to yield one molecule of this compound.
Quantitative Data
Table 1: Reactant and Reagent Specifications
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 4-formylbenzoate | C9H8O3 | 164.16 | Starting Material |
| Titanium(IV) Chloride | TiCl4 | 189.68 | Reagent |
| Zinc (powder) | Zn | 65.38 | Reducing Agent |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent |
Table 2: Product Specifications
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (from 1 eq. starting material) | Appearance |
| This compound | C18H16O4 | 296.32 | 0.5 eq. | White to off-white solid |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Melting Point | 211-213 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.04 (d, J=8.4 Hz, 4H), 7.63 (d, J=8.4 Hz, 4H), 7.20 (s, 2H), 3.93 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.9, 141.5, 130.1, 129.5, 129.2, 126.6, 52.2 |
| IR (KBr, cm⁻¹) | 3050, 2950, 1720, 1605, 1435, 1280, 1110, 970, 830, 770 |
| MS (EI, m/z) | 296 [M]⁺, 265, 237, 178 |
Experimental Protocol: McMurry Reaction
This protocol is a general procedure adapted for the synthesis of this compound. Researchers should optimize conditions as necessary.
Materials:
-
Methyl 4-formylbenzoate
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add zinc powder (4.0 eq.).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2.0 eq.) dropwise to the stirred suspension via the addition funnel. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The color of the mixture should turn from a yellow/orange to a black slurry, indicating the formation of the low-valent titanium reagent.
-
-
Reductive Coupling Reaction:
-
Cool the black slurry of the low-valent titanium reagent to room temperature.
-
Dissolve methyl 4-formylbenzoate (1.0 eq.) in anhydrous THF in a separate flask.
-
Add the solution of methyl 4-formylbenzoate dropwise to the stirred titanium slurry.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then quench by slowly pouring it over a stirred mixture of ice and 1 M HCl.
-
Filter the resulting mixture through a pad of celite to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford pure this compound as a white to off-white solid.
-
Diagrams
Caption: Workflow for the McMurry Synthesis.
Caption: McMurry Reaction Mechanism.
References
Application Note & Protocol: Stilbene Synthesis from Methyl p-Formylbenzoate
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of a stilbene derivative, specifically methyl (E)-4-styrylbenzoate, starting from methyl p-formylbenzoate. The procedure utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a widely adopted and efficient method for the stereoselective formation of (E)-alkenes.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde. Key advantages of the HWE reaction over the traditional Wittig reaction include the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Scheme
The synthesis of methyl (E)-4-styrylbenzoate is achieved by reacting methyl p-formylbenzoate with the carbanion generated from diethyl benzylphosphonate in the presence of a strong base, such as sodium hydride (NaH).
Figure 1: Horner-Wadsworth-Emmons reaction for the synthesis of methyl (E)-4-styrylbenzoate.
Materials and Equipment
2.1 Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl p-formylbenzoate | 1571-08-0 | C₉H₈O₃ | 164.16 |
| Diethyl benzylphosphonate | 1080-32-6 | C₁₁H₁₇O₃P | 228.23 |
| Sodium Hydride (60% in oil) | 7646-69-7 | NaH | 24.00 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| 95% Ethanol | 64-17-5 | C₂H₆O | 46.07 |
2.2 Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Syringes
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Experimental Protocol
3.1 Ylide Formation
-
Preparation: Take a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Phosphonate Addition: While stirring, add diethyl benzylphosphonate (2.28 g, 10.0 mmol, 1.0 eq) dropwise to the NaH suspension via syringe over 10-15 minutes.
-
Ylide Generation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the orange-red phosphonate carbanion (ylide) should be visible.
3.2 Wittig-Horner Reaction
-
Aldehyde Solution: In a separate 50 mL flask, dissolve methyl p-formylbenzoate (1.64 g, 10.0 mmol, 1.0 eq) in 15 mL of anhydrous THF.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C with an ice bath. Add the solution of methyl p-formylbenzoate dropwise to the ylide suspension over 15-20 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
3.3 Workup and Purification
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The water-soluble phosphate byproduct is removed during these washes.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product, methyl (E)-4-styrylbenzoate, by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point (literature: 117 °C), and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Data Summary
The following table summarizes the quantities of reactants used and the expected product yield.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Methyl p-formylbenzoate | 164.16 | 1.64 | 10.0 | 1.0 |
| Diethyl benzylphosphonate | 228.23 | 2.28 | 10.0 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as pure NaH) | 0.44 | 11.0 | 1.1 |
| Product | ||||
| Methyl (E)-4-styrylbenzoate | 238.28 | 2.14 | 9.0 | - |
| Theoretical Yield | - | 2.38 g | 10.0 mmol | - |
| Assumed Actual Yield | - | 2.14 g | 9.0 mmol | 90% |
Note: The actual yield is an estimated value for this protocol. Yields may vary based on experimental conditions and technique.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl (E)-4-styrylbenzoate.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from any moisture. The 60% dispersion in mineral oil reduces its pyrophoric nature, but it should still be handled with extreme care.
-
Anhydrous Solvents (THF): Tetrahydrofuran is flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times. Perform all steps of the reaction in a well-ventilated fume hood.
References
Application Notes and Protocols for the Use of Dimethyl 4,4'-Stilbenedicarboxylate in Polyester Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-stilbenedicarboxylate is a versatile aromatic dicarboxylic acid ester monomer that offers unique properties when incorporated into polyester backbones. Its rigid, linear structure, arising from the stilbene moiety, imparts exceptional thermal stability, mechanical strength, and liquid crystalline behavior to the resulting polymers. These characteristics make stilbene-based polyesters highly attractive for applications demanding high performance, such as in advanced materials, specialty films, and fibers. Furthermore, the photoreactive nature of the stilbene double bond opens possibilities for developing photo-crosslinkable and photo-responsive materials.
This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound as a key monomer.
Data Presentation: Properties of Stilbene-Based Polyesters
The incorporation of this compound into polyesters significantly influences their physical and mechanical properties. The following table summarizes key quantitative data from a copolyester synthesized with trans-4,4'-stilbenedicarboxylic acid (the carboxylic acid form of the dimethyl ester), terephthalic acid, and 1,4-cyclohexanedimethanol.
| Property | Polymer Composition | Value |
| Inherent Viscosity (dL/g) | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 0.91 |
| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 0.91 | |
| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 1.04 | |
| Glass Transition Temperature (Tg, °C) | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 115 |
| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 115 | |
| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 103 | |
| Notched Izod Impact Strength (ft-lb/in.) at 23°C | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 2.3 |
| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 18 | |
| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 24 | |
| Notched Izod Impact Strength (ft-lb/in.) at -40°C | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxyli Acid, 100 mol % 1,4-Cyclohexanedimethanol | 2.3 |
| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 14 | |
| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 15 |
Data sourced from US Patent 4,551,520A. The synthesis was performed using the diacid form, but the principles and resulting polymer properties are directly relevant to the use of the dimethyl ester via transesterification.[1]
Experimental Protocols
The following protocols describe the synthesis of stilbene-containing polyesters via melt polycondensation, a common and scalable method for polyester production.
Protocol 1: Synthesis of a Copolyester of trans-4,4'-Stilbenedicarboxylic Acid, Terephthalic Acid, and 1,4-Cyclohexanedimethanol
This protocol is adapted from US Patent 4,551,520A and describes the synthesis of a high-impact copolyester.[1]
Materials:
-
Dimethyl terephthalate
-
Dimethyl trans-4,4'-stilbenedicarboxylate
-
1,4-Cyclohexanedimethanol (e.g., 70% trans/30% cis isomer mixture)
-
Titanium tetraisopropoxide (catalyst)
-
Methanol
Equipment:
-
1-liter reaction flask equipped with a nitrogen inlet, a metal stirrer, and a short distillation column
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charging the Reactor: In the 1-liter flask, combine the desired molar ratios of dimethyl terephthalate, dimethyl trans-4,4'-stilbenedicarboxylate, and 1,4-cyclohexanedimethanol. For example, for a polymer with 60 mol % terephthalic acid and 40 mol % trans-4,4'-stilbenedicarboxylic acid units, use 87.5 g (0.45 mol) of dimethyl terephthalate and 88.8 g (0.30 mol) of dimethyl trans-4,4'-stilbenedicarboxylate with 185.1 g (0.90 mol) of 1,4-cyclohexanedimethanol.
-
Catalyst Addition: Add the titanium tetraisopropoxide catalyst to the reaction mixture (e.g., 0.14 g).
-
Transesterification (First Stage):
-
Place the flask in the heating mantle and gradually heat to 190°C under a slow stream of nitrogen.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating at 190°C for approximately 20 minutes after the initial methanol distillation.
-
Increase the temperature to 220°C and maintain for 20 minutes.
-
Further increase the temperature to 280°C and hold for another 20 minutes.
-
-
Polycondensation (Second Stage):
-
Increase the reaction temperature to 300°C.
-
Gradually apply a vacuum to the system, reducing the pressure to approximately 0.5 mm Hg. This will facilitate the removal of excess 1,4-cyclohexanedimethanol and drive the polymerization reaction to completion.
-
Continue the reaction under vacuum at 300°C until the desired melt viscosity is achieved, as indicated by the stirrer torque.
-
-
Polymer Recovery:
-
Once the polymerization is complete, release the vacuum with nitrogen.
-
Allow the reactor to cool, and then carefully remove the solid polymer.
-
The resulting polyester can be ground into a powder for further processing and analysis.
-
Characterization: The properties of the synthesized polyester can be characterized using standard techniques:
-
Inherent Viscosity: Determined at 25°C in a 60/40 (wt/wt) phenol/tetrachloroethane solvent at a concentration of 0.5 g/100 mL.[1]
-
Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC) at a heating rate of 20°C/minute.[1]
-
Mechanical Properties: Injection-molded bars can be prepared and tested for properties such as Notched Izod impact strength according to ASTM D256.[1]
Visualizations
Experimental Workflow: Two-Stage Melt Polycondensation
The following diagram illustrates the general workflow for the synthesis of polyesters using this compound via a two-stage melt polycondensation process.
Caption: Workflow for polyester synthesis.
Logical Relationship: Impact of Stilbene Content on Polyester Properties
This diagram illustrates the general relationship between the concentration of this compound in the polymer backbone and the resulting material properties.
Caption: Stilbene content vs. properties.
Conclusion
This compound is a valuable monomer for the creation of high-performance polyesters. The rigid and linear nature of the stilbene unit contributes to enhanced thermal stability and mechanical properties. The provided protocols and data serve as a starting point for researchers to explore the synthesis and characterization of novel stilbene-containing polyesters for a variety of advanced applications. Further research into homopolyesters and copolyesters with high stilbene content is warranted to fully elucidate the structure-property relationships and unlock the full potential of these materials.
References
Application Notes and Protocols for the Synthesis and Evaluation of Stilbene Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for synthesizing stilbene analogs and evaluating their potential as anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction to Stilbene Analogs in Cancer Research
Stilbene and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant attention for their diverse biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The core stilbene scaffold, characterized by two aromatic rings linked by an ethylene bridge, offers a versatile platform for chemical modification to enhance bioavailability and therapeutic efficacy.[1][4] Numerous studies have demonstrated that synthetic stilbene analogs exhibit significant anticancer activity against a wide array of cancer cell lines, often acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of key signaling pathways.[1][5][6][7][8][9][10][11][12][13][14]
This document details the common synthetic methodologies for preparing stilbene analogs, protocols for their in vitro evaluation, and an overview of the key signaling pathways they impact.
Experimental Protocols
I. Synthesis of Stilbene Analogs
Two of the most prevalent methods for the synthesis of stilbene analogs are the Wittig reaction and the Heck reaction. These methods offer versatility in introducing various substituents to the stilbene core.
A. Protocol 1: Synthesis of Stilbene Analogs via the Wittig Reaction
The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a triphenyl phosphonium ylide.
Materials:
-
Substituted benzyltriphenylphosphonium halide
-
Substituted benzaldehyde
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or methanol)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted benzyltriphenylphosphonium halide in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes.
-
Reaction with Aldehyde: Dissolve the substituted benzaldehyde in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired stilbene analog.
B. Protocol 2: Synthesis of Stilbene Analogs via the Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.
Materials:
-
Substituted aryl halide (bromide or iodide)
-
Substituted styrene
-
Palladium catalyst (e.g., palladium(II) acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4))
-
Phosphine ligand (e.g., triphenylphosphine (PPh3), tri(o-tolyl)phosphine)
-
Base (e.g., triethylamine (Et3N), potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted aryl halide, substituted styrene, palladium catalyst, and phosphine ligand.
-
Add the anhydrous solvent and the base to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
II. In Vitro Anticancer Activity Assays
A. Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Stilbene analog stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the stilbene analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity (IC50 values) of selected stilbene analogs against various human cancer cell lines.
Table 1: IC50 Values (µM) of Hydroxylated and Methoxylated Stilbene Analogs
| Compound | Substitution Pattern | MCF-7 (Breast) | HCT116 (Colon) | HeLa (Cervical) | Reference |
| Resveratrol | 3,5,4'-trihydroxy | ~25-50 | ~15-30 | ~20-40 | |
| Pterostilbene | 3,5-dimethoxy-4'-hydroxy | ~5-15 | ~2-10 | ~3-12 | |
| Piceatannol | 3,5,3',4'-tetrahydroxy | >100 | >100 | ~1.06 | |
| Combretastatin A-4 | 3,4,5-trimethoxy, 4'-hydroxy (cis) | <0.01 | <0.01 | <0.01 | [6] |
| DMU-212 | 3,4,5,4'-tetramethoxy | ~1-5 | ~0.5-2 | Not Reported | [1] |
Table 2: IC50 Values (µM) of Ferrocenyl-Stilbene Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Ferrocenyl-stilbene analog 17 | SW480 (Colon) | 5.9 | |
| Ferrocenyl-stilbene analog 17 | HepG2 (Liver) | 5.9 |
Signaling Pathways and Mechanisms of Action
Stilbene analogs exert their anticancer effects by targeting multiple signaling pathways and cellular processes.
I. Inhibition of Tubulin Polymerization
Many stilbene analogs, particularly those with a cis-configuration like Combretastatin A-4, bind to the colchicine-binding site on β-tubulin.[6][9][13] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[9][11]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key [oncohemakey.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Dimethyl 4,4'-Stilbenedicarboxylate: A Versatile Building Block for Luminescent Metal-Organic Frameworks in Drug Delivery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dimethyl 4,4'-stilbenedicarboxylate as a building block for the synthesis of metal-organic frameworks (MOFs). It is intended for researchers and professionals in the fields of materials science, chemistry, and drug development. The focus is on the synthesis, characterization, and application of these MOFs, particularly in the context of drug delivery, leveraging their potential luminescent properties.
Introduction to Stilbene-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Stilbene derivatives, characterized by a diarylethene core, are of particular interest due to their rigid, linear geometry and inherent photoluminescent properties. This compound serves as a convenient precursor for the 4,4'-stilbenedicarboxylate (sdc) linker. In typical solvothermal synthesis conditions, the methyl ester groups are hydrolyzed in situ to form the carboxylates that coordinate to the metal centers. The resulting MOFs often exhibit high surface areas and tunable pore sizes, making them promising candidates for gas storage, catalysis, and biomedical applications, including drug delivery.[1][2] The intrinsic fluorescence of the stilbene moiety can also be harnessed for sensing and imaging applications.
Application: Drug Delivery
The high porosity and tunable pore surface chemistry of stilbene-based MOFs make them excellent candidates for drug delivery systems.[3][4][5] The large internal volume allows for high drug loading capacities, and the porous network can be tailored to control the release kinetics of therapeutic agents. Furthermore, the luminescent nature of the stilbene linker can be exploited for simultaneous tracking of the drug carrier.
Key Advantages for Drug Delivery:
-
High Drug Loading: The porous structure provides ample space for encapsulating drug molecules.
-
Controlled Release: The release of the drug can be modulated by the pore size of the MOF and the interaction between the drug and the framework.
-
Biocompatibility: Many MOFs, particularly those based on biocompatible metals like zinc, have shown good biocompatibility.
-
Intrinsic Luminescence: The stilbene linker can provide a fluorescent signal for imaging and tracking the delivery vehicle.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for several MOFs synthesized using the 4,4'-stilbenedicarboxylate linker (derived from the corresponding dicarboxylic acid). This data is provided for comparative purposes, as specific data for MOFs synthesized directly from the dimethyl ester is not extensively reported.
| MOF Name/Composition | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (wt%) | Reference/Notes |
| Zn-sdc MOF | Zn²⁺ | 850 | 0.42 | Not Reported | Hypothetical data based on similar Zn-carboxylate MOFs |
| [Zn₂(sdc)₂(bpy)] | Zn²⁺ | ~350 | Not Reported | Not Reported | bpy = 4,4'-bipyridine |
| IRMOF-13 | Zn²⁺ | 1250 | 0.65 | Not Reported | Isoreticular to MOF-5, with stilbene dicarboxylate linker |
| Stilbene-MOF | Zn²⁺ | Not Reported | Not Reported | 5.5% (DCM dye) | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Zinc-based Stilbene MOF (Zn-sdc-MOF)
This protocol describes a general solvothermal method for the synthesis of a zinc-based MOF using this compound as the linker precursor.
Materials:
-
This compound (C₁₈H₁₆O₄)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 59.2 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Add 1 mL of deionized water to the mixture.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the white crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C overnight.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF.
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To determine the surface area and pore volume of the MOF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
Caption: Workflow for the synthesis and characterization of a stilbene-based MOF.
Protocol 2: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the synthesized Zn-sdc-MOF and studying its release profile in a simulated physiological environment.
Materials:
-
Activated Zn-sdc-MOF
-
Ibuprofen
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Drug Loading Procedure:
-
Activate the synthesized Zn-sdc-MOF by heating at 120 °C under vacuum for 12 hours to remove any guest molecules from the pores.
-
Prepare a solution of ibuprofen in methanol (e.g., 10 mg/mL).
-
Immerse 50 mg of the activated MOF in 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 48 hours in a sealed container to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh methanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy to measure the concentration of the remaining ibuprofen.
In Vitro Drug Release Procedure:
-
Suspend 10 mg of the ibuprofen-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag (with an appropriate molecular weight cutoff).
-
Place the dialysis bag in 90 mL of PBS (pH 7.4) at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.
-
Analyze the concentration of ibuprofen in the withdrawn samples using UV-Vis spectroscopy at the characteristic wavelength for ibuprofen.
-
Calculate the cumulative percentage of drug released over time.
Caption: Experimental workflow for drug loading and in vitro release studies.
Logical Relationship Diagram
The following diagram illustrates the logical relationship of a stilbene-based MOF as a drug delivery system.
Caption: Conceptual diagram of a stilbene-based MOF for drug delivery and imaging.
Disclaimer
The protocols provided are general guidelines and may require optimization for specific experimental conditions and equipment. It is recommended to consult the primary literature for more detailed procedures and safety information. The quantitative data presented is for illustrative purposes and may vary depending on the synthesis method and characterization techniques used.
References
- 1. luminescent-metal-organic-frameworks - Ask this paper | Bohrium [bohrium.com]
- 2. osti.gov [osti.gov]
- 3. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Pilot-Scale Production of Stilbenedicarboxylate Esters
Introduction
Stilbenedicarboxylate esters are a class of organic compounds with significant industrial applications, notably as optical brighteners in synthetic fibers and plastics.[1] The synthesis of these molecules, particularly at a pilot-plant scale, presents unique challenges that require robust and efficient chemical processes. Key considerations for pilot-scale production include reaction efficiency, scalability, cost-effectiveness, and the use of general-purpose equipment. This document outlines several established methods for the synthesis of stilbenedicarboxylate esters, providing detailed protocols and comparative data to guide researchers and process chemists in scaling up production.
Method 1: Three-Step Synthesis from p-Toluic Acid
This method provides a unique and commercially viable pathway for producing dialkyl 4,4'-stilbenedicarboxylate esters using p-toluic acid and an alkyl p-formylbenzoate as primary starting materials. A significant advantage of this process is that the second and third steps can be conveniently performed in the same reaction vessel, enhancing operational efficiency at a pilot scale.[1]
Logical Workflow
References
Green Chemistry Approaches to Synthesizing Trans-Stilbene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trans-stilbene derivatives using green chemistry principles. These methods offer environmentally benign alternatives to traditional synthetic routes, emphasizing reduced solvent use, lower energy consumption, and the use of renewable resources. The protocols provided herein are designed to be a practical resource for researchers in academia and industry.
Introduction to Green Synthesis of Stilbenes
Trans-stilbene and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant, anticancer, and neuroprotective properties. Traditional methods for their synthesis often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Green chemistry offers a portfolio of techniques to mitigate these environmental and safety concerns. This document will focus on several key green approaches:
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation to dramatically reduce reaction times and improve energy efficiency.
-
Aqueous Wittig and Horner-Wadsworth-Emmons Reactions: Employing water as a safe and environmentally friendly solvent.
-
Solvent-Free Reactions: Eliminating the need for solvents altogether, reducing waste and simplifying purification.
-
Biocatalysis: Leveraging enzymes and whole-cell systems for highly selective and sustainable transformations.
-
Mechanochemistry: Using mechanical force to drive chemical reactions in the solid state, avoiding the use of bulk solvents.
Comparative Data of Green Synthetic Methods
The following tables summarize quantitative data from various green synthetic methods for trans-stilbene derivatives, allowing for a direct comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of trans-Stilbene Derivatives
| Reaction Type | Substrates | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Perkin | 4-Nitrophenylacetic acid, Benzaldehyde | Pyrrolidine | None | 10 min | 90.3 | [1] |
| Perkin | 4-Nitrophenylacetic acid, 4-Chlorobenzaldehyde | Pyrrolidine | None | 10 min | 92.5 | [1] |
| Heck | 4-Bromoacetophenone, Styrene | Pd(OAc)₂, K₂CO₃ | H₂O/EtOH | 10 min | 98 | [2] |
| Heck | 1-Bromo-3,5-dimethoxybenzene, 4-Acetoxystyrene | Pd(OAc)₂, K₂CO₃ | H₂O/EtOH | 30 min | 80 | [2] |
| Decarboxylation | 4-Hydroxycinnamic acid | 1-Methylimidazole | None | 15 min | 91 | [3] |
Table 2: Aqueous and Solvent-Free Olefination Reactions
| Reaction Type | Substrates | Base | Solvent | Time | Yield (%) | Reference |
| Aqueous Wittig | Benzyltriphenylphosphonium chloride, Benzaldehyde | NaHCO₃ | Water | 1 hr | 46.5 | [4] |
| Aqueous Wittig | Benzyltriphenylphosphonium chloride, 4-Methoxybenzaldehyde | NaHCO₃ | Water | 1 hr | 54.9 | [4] |
| Solvent-Free HWE | Triethyl phosphonoacetate, Benzaldehyde | DBU/K₂CO₃ | None | 1 hr | 95 | |
| Solvent-Free HWE | Triethyl phosphonoacetate, 4-Chlorobenzaldehyde | DBU/K₂CO₃ | None | 1 hr | 96 |
Table 3: Biocatalytic and Mechanochemical Synthesis
| Reaction Type | Substrates | Catalyst/System | Solvent | Time | Yield/Product Conc. | Reference |
| Glucosylation | Pterostilbene, Starch | CGTase & Amyloglucosidase | H₂O/DMSO | 20 hr | ~40% conversion | [4][5] |
| Whole-Cell | Glucose | Engineered E. coli | Culture Media | - | 80.04 mg/L Pterostilbene | [6] |
| Mechanochemical (Wittig) | Benzyltriphenylphosphonium bromide, Benzaldehyde | K₂CO₃ | None | 45 min | High |
Experimental Protocols
Microwave-Assisted Solvent-Free Perkin Reaction for trans-4-Nitrostilbene Derivatives
This protocol describes a rapid and solvent-free synthesis of trans-4-nitrostilbene derivatives via a Perkin-type reaction under microwave irradiation.[1]
Materials:
-
4-Nitrophenylacetic acid
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Pyrrolidine
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 4-nitrophenylacetic acid (1 mmol), the desired benzaldehyde (1 mmol), and pyrrolidine (0.6 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a steady reaction (e.g., 300 W) for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 15 mL of methanol to the reaction mixture and stir.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold methanol and dry to obtain the trans-4-nitrostilbene derivative.
Aqueous Heck Reaction for trans-Stilbene Synthesis
This protocol details a greener Heck coupling reaction using a water/ethanol solvent system and microwave heating.[2]
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Microwave reactor
Procedure:
-
To a microwave-safe reaction vessel, add the aryl bromide (0.5 mmol), styrene (0.6 mmol), potassium carbonate (1.0 mmol), and palladium(II) acetate (0.00025 mmol, 0.05 mol%).
-
Add a 3:1 mixture of deionized water and ethanol (4 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 130-150 °C and hold for 10-30 minutes with stirring.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trans-stilbene derivative.
Aqueous Wittig Reaction
This protocol describes a Wittig reaction performed in water at room temperature, offering a significant improvement in safety and environmental impact over traditional methods.[4]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium bicarbonate (saturated aqueous solution)
-
1.0 M Sulfuric acid
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a test tube or small flask with a magnetic stir bar, add triphenylphosphine (1.2 mmol) and 5 mL of a saturated aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 1 minute.
-
To the suspension, add the alkyl halide (e.g., methyl bromoacetate, 1.0 mmol) followed by the aldehyde (e.g., benzaldehyde, 1.0 mmol).
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
Quench the reaction by adding approximately 40 drops of 1.0 M sulfuric acid.
-
Extract the product with diethyl ether (3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Biocatalytic Glucosylation of Pterostilbene
This protocol outlines the enzymatic synthesis of a water-soluble pterostilbene glucoside using a cyclodextrin glucanotransferase (CGTase) and an amyloglucosidase.[4][5]
Materials:
-
trans-Pterostilbene
-
Partially hydrolyzed starch
-
Dimethyl sulfoxide (DMSO)
-
Purified CGTase from Thermoanaerobacter sp.
-
Recombinant amyloglucosidase
-
Acetonitrile
Procedure:
-
Dissolve pterostilbene (5 mg) and partially hydrolyzed starch (100 mg) in a mixture of deionized water (0.7 mL) and DMSO (0.2 mL).
-
Add the partially purified CGTase solution (0.1 mL) to a final concentration of 10% (v/v).
-
Incubate the reaction mixture at 60 °C with shaking (150 rpm) in the dark for up to 20 hours.
-
To increase the yield of the monoglucoside, treat the reaction mixture with amyloglucosidase to hydrolyze polyglucosylated products.
-
Monitor the reaction progress by taking aliquots, stopping the reaction with acetonitrile, and analyzing by HPLC.
-
The pterostilbene glucoside can be purified from the reaction mixture using preparative HPLC.
Mechanochemical Wittig Reaction
This protocol describes a solvent-free Wittig reaction using high-speed ball milling.
Materials:
-
Benzyltriphenylphosphonium salt
-
Aromatic aldehyde
-
Solid base (e.g., potassium carbonate)
-
Milling vessel and balls (e.g., stainless steel or zirconia)
-
Mixer mill
Procedure:
-
Place the aromatic aldehyde (1 mmol), benzyltriphenylphosphonium salt (1.1 mmol), solid base (2 mmol), and a milling ball into the milling vessel.
-
Securely close the vessel and place it in the mixer mill.
-
Mill the mixture at a high frequency (e.g., 30 Hz) for 30-60 minutes.
-
After milling, open the vessel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the inorganic salts and phosphine oxide byproduct.
-
Evaporate the solvent from the filtrate to obtain the crude trans-stilbene derivative.
-
Purify the product by recrystallization or column chromatography.
Visualizations of Workflows and Pathways
Synthesis Workflow
The following diagram illustrates a general workflow for the green synthesis and purification of trans-stilbene derivatives.
Neuroprotective Signaling Pathway of Hydroxylated Stilbenoids
Hydroxylated trans-stilbene derivatives, such as resveratrol, have been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway promotes cell survival and inhibits apoptosis.[1][7]
Pro-Apoptotic Signaling of Nitro-Stilbenes
Certain nitro-substituted trans-stilbene derivatives have demonstrated pro-apoptotic activity in cancer cells, which can be mediated through the activation of caspase cascades.
Conclusion
The adoption of green chemistry principles in the synthesis of trans-stilbene derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. The protocols and data presented in this document demonstrate the feasibility and practicality of these approaches. Researchers are encouraged to consider these methods as viable alternatives to traditional synthetic routes in their drug discovery and development efforts. Further exploration and optimization of these green techniques will continue to expand the toolkit of the modern synthetic chemist.
References
- 1. Microwave assistant synthesis of trans-4-nitrostilbene derivatives in solvent free condition | European Journal of Chemistry [eurjchem.com]
- 2. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of a Novel Pterostilbene α-Glucoside by the Combination of Cyclodextrin Glucanotransferase and Amyloglucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Production of Pterostilbene in Escherichia coli Through Directed Evolution and Host Strain Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
Application Notes & Protocols: Preparation of Phosphonate Esters for Stilbenedicarboxylate Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Stilbenedicarboxylates are a class of organic compounds with significant potential in materials science and as precursors for pharmacologically active molecules. A reliable and stereocontrolled method for their synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes stabilized phosphonate carbanions, which react with aldehydes or ketones to predominantly form (E)-alkenes.[1][2] The preparation of the key phosphonate ester intermediates is, therefore, a critical step in the overall synthesis.
These notes provide detailed protocols for the synthesis of phosphonate esters, primarily via the Michaelis-Arbuzov reaction, and their subsequent use in the Horner-Wadsworth-Emmons reaction to produce stilbene derivatives, which can be precursors to stilbenedicarboxylates.
Part 1: Synthesis of Phosphonate Esters via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds and is widely used to prepare phosphonate esters from trialkyl phosphites and alkyl halides.[3][4] The reaction is thermally initiated and involves the nucleophilic attack of the phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion.[4]
General Reaction Scheme:
Starting Material (Alkyl Halide) + Trialkyl Phosphite → Dialkyl Phosphonate Ester + Alkyl Halide (byproduct)
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol describes a general procedure for the synthesis of a benzylphosphonate ester, a common precursor for stilbene synthesis.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Toluene (or solvent-free)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with benzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq). The reaction can often be run neat (solvent-free).[5]
-
Heating: Heat the reaction mixture under reflux. The temperature will depend on the boiling point of the reagents, typically around 150-160°C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The primary byproduct, ethyl bromide, is volatile and will be removed during the reaction or subsequent purification.[6]
-
Purify the crude product by vacuum distillation to isolate the diethyl benzylphosphonate.
-
Quantitative Data Summary
The Michaelis-Arbuzov reaction is versatile and can be applied to various substrates. The table below summarizes typical yields for the synthesis of different phosphonate esters relevant to stilbene synthesis.
Table 1: Representative Yields for Phosphonate Ester Synthesis
| Starting Material | Phosphite Reagent | Conditions | Product | Yield (%) | Reference |
| 4-Nitrobenzyl bromide | Triethyl phosphite | Reflux | Diethyl(4-nitrobenzyl)phosphonate | 70% | [5] |
| Methyl-4-(chloromethyl)benzoate | Triethyl phosphite | Reflux | Diethyl ester of [4-(methoxycarbonyl)benzyl]phosphonic acid | ~90% | [5] |
| Benzyl bromide | Triethyl phosphite | Solvent-free, Reflux | Diethyl benzylphosphonate | High | [5] |
| Chloromethylated Polystyrene | Triethyl phosphite | Reflux | Polystyrene-grafted diethyl phosphonate | N/A | [7] |
Part 2: Synthesis of Stilbenedicarboxylates via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that offers significant advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the easy removal of the water-soluble dialkylphosphate byproduct.[1][6][8] This reaction is highly stereoselective, typically favoring the formation of the (E)-alkene, which is crucial for the synthesis of trans-stilbene derivatives.[1]
Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol outlines the synthesis of a stilbene derivative from a phosphonate ester and an aldehyde.
Materials:
-
Diethyl benzylphosphonate (or a substituted derivative)
-
Benzaldehyde (or a substituted derivative)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))[6][9]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[6][9]
-
Round-bottom flask
-
Syringe
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of the diethyl benzylphosphonate (1.0 eq) in anhydrous THF via syringe.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This forms the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Cool the carbanion solution back to 0°C.
-
Add a solution of the benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization (e.g., from 95% ethanol) to yield the pure stilbene derivative.[9]
-
Quantitative Data Summary
The HWE reaction is a robust method for synthesizing a wide array of stilbene derivatives.
Table 2: Representative Yields for Stilbene Synthesis via HWE Reaction
| Phosphonate Ester | Carbonyl Compound | Base/Solvent | Product | Yield (%) | Reference |
| Diethyl(4-nitrobenzyl)phosphonate | 3,4-Dialkoxybenzaldehydes | NaH / DME | 1,2-bis(alkoxy)-4-(4-nitrostyryl)-benzenes | 60-62% | [5] |
| Diethyl benzylphosphonate | Benzaldehydes | KOtBu / THF | E-Stilbenes | 48-99% | [5] |
| Diethyl phosphonate ester | Aldehydes | Various | Stilbene Coumarin Analogues | 60-81% | [5] |
| Platinated phosphonate ester | Aldehyde | NaH / THF | Platinated Stilbene Complexes | 53-90% | [8] |
Visualizations and Workflows
Overall Synthesis Workflow
The logical flow from starting materials to the final stilbene product is a two-step process involving phosphonate ester formation followed by the olefination reaction.
Caption: Workflow for stilbene synthesis via phosphonate esters.
Michaelis-Arbuzov Reaction Mechanism
This diagram illustrates the key steps in the formation of the phosphonate ester.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Horner-Wadsworth-Emmons Reaction Mechanism
This diagram shows the pathway from the phosphonate carbanion to the final alkene product.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.uoc.gr [chemistry.uoc.gr]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. juliethahn.com [juliethahn.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 4,4'-stilbenedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dimethyl 4,4'-stilbenedicarboxylate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) and Heck reactions.
Issue 1: Low or No Product Yield in Horner-Wadsworth-Emmons (HWE) Reaction
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is crucial for the reaction to proceed. The electron-withdrawing nature of the 4-methoxycarbonyl group on the benzylphosphonate starting material can make deprotonation more challenging compared to unsubstituted benzylphosphonates.
-
Solution: Use a stronger base or a combination of bases. While weaker bases like potassium carbonate may be insufficient, stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium bis(trimethylsilyl)amide (NaHMDS) are more effective. Ensure anhydrous reaction conditions, as moisture will quench the base and the carbanion.
-
-
Poor Reactivity of the Aldehyde: The electrophilicity of the carbonyl carbon in methyl 4-formylbenzoate is reduced by the electron-donating resonance effect of the ester group, which can slow down the nucleophilic attack by the phosphonate carbanion.
-
Solution: Increase the reaction temperature to provide more energy for the reaction to overcome the activation barrier. Longer reaction times may also be necessary. Ensure the aldehyde is pure and free of any acidic impurities that could neutralize the carbanion.
-
-
Unfavorable Reaction Equilibrium: The HWE reaction is reversible in its initial steps. If the equilibrium does not favor the product, the yield will be low.
-
Solution: Use of lithium salts, such as lithium chloride (LiCl), in combination with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can help to drive the reaction towards the product by promoting the formation of the oxaphosphetane intermediate.
-
Troubleshooting Workflow for Low HWE Yield
Caption: Troubleshooting logic for low yield in the HWE synthesis.
Issue 2: Low or No Product Yield in Heck Reaction
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Deactivation of the catalyst will halt the catalytic cycle.
-
Solution: Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use of phosphine ligands that are more resistant to oxidation can also be beneficial. If the reaction stalls, adding a fresh portion of the catalyst may help.
-
-
Poor Reactivity of the Aryl Bromide: Electron-deficient aryl bromides, such as methyl 4-bromobenzoate, can be challenging substrates for the Heck reaction. The electron-withdrawing ester group can make the oxidative addition step slower.
-
Solution: Use a more electron-rich phosphine ligand to increase the electron density on the palladium center, which can facilitate the oxidative addition. Increasing the reaction temperature can also help to overcome the higher activation energy. Some studies suggest that for electron-deficient aryl bromides, the choice of base and solvent is critical.[1]
-
-
Side Reactions: Homocoupling of the aryl bromide to form dimethyl 4,4'-biphenyldicarboxylate is a common side reaction that consumes the starting material.
-
Solution: Lowering the reaction temperature may reduce the rate of homocoupling. The choice of phosphine ligand can also influence the selectivity towards the desired Heck product over homocoupling.
-
Troubleshooting Workflow for Low Heck Yield
Caption: Troubleshooting logic for low yield in the Heck synthesis.
Issue 3: Product is a Mixture of (E) and (Z) Isomers
-
Cause: While the Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene, certain conditions can lead to the formation of the (Z)-isomer.
-
Solution: To favor the (E)-isomer, ensure that the reaction reaches thermodynamic equilibrium. This can be achieved by using a base that allows for the reversible formation of the betaine intermediate, such as sodium or lithium bases. Higher reaction temperatures also tend to favor the formation of the more stable (E)-isomer. For the Heck reaction, the mechanism generally leads to the exclusive formation of the (E)-isomer. If (Z)-isomer is observed, it may be due to isomerization of the product under the reaction or workup conditions.
-
Issue 4: Difficulty in Purifying the Product
-
Cause: The product, this compound, may be contaminated with unreacted starting materials, byproducts from the reaction (e.g., phosphonate byproduct in the HWE reaction, homocoupled product in the Heck reaction), or isomers.
-
Solution:
-
Removal of Phosphonate Byproduct (HWE): The dialkyl phosphate byproduct from the HWE reaction is typically water-soluble and can be removed by performing an aqueous workup.
-
Removal of Unreacted Starting Materials and Homocoupled Product (Heck): Column chromatography on silica gel is usually effective for separating the desired product from unreacted methyl 4-bromobenzoate and the homocoupled byproduct.
-
Recrystallization: Recrystallization is an excellent method for purifying the final product and can also help to separate the (E)-isomer from any minor (Z)-isomer, as the (E)-isomer is typically less soluble. A common solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and heptane.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Horner-Wadsworth-Emmons or Heck, is generally better for preparing this compound?
A1: Both routes are viable, and the "better" route often depends on the available starting materials, equipment, and the desired scale of the reaction.
-
The Horner-Wadsworth-Emmons reaction is often preferred for its operational simplicity and the ease of removal of the water-soluble phosphonate byproduct. It typically provides high stereoselectivity for the desired (E)-isomer.
-
The Heck reaction is a powerful C-C bond-forming reaction but can be more sensitive to reaction conditions, and the palladium catalyst can be expensive. It is particularly useful when the corresponding vinyl partner is readily available. The Heck reaction also generally gives excellent stereoselectivity for the (E)-isomer.
Q2: How can I prepare the phosphonate starting material for the Horner-Wadsworth-Emmons reaction?
A2: The typical starting material is diethyl (4-methoxycarbonylbenzyl)phosphonate. This can be prepared via the Michaelis-Arbuzov reaction, which involves the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite.
Q3: What is the role of the base in the Horner-Wadsworth-Emmons and Heck reactions?
A3:
-
In the Horner-Wadsworth-Emmons reaction , the base is used to deprotonate the phosphonate ester to form the nucleophilic carbanion, which then attacks the aldehyde. The choice of base can influence the reaction rate and, in some cases, the stereoselectivity.
-
In the Heck reaction , the base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle by promoting the elimination of H-X from the intermediate. Common bases include triethylamine, potassium carbonate, and sodium acetate.
Q4: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be effective for both the Horner-Wadsworth-Emmons and Heck reactions.[3] Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Horner-Wadsworth-Emmons Synthesis of Stilbene Derivatives with Electron-Withdrawing Groups (Analogous System)
| Entry | Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | 2 | 85 | [4] |
| 2 | 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | KOtBu | THF | 25 | 2 | 82 | [4] |
| 3 | 4-Cyanobenzaldehyde | Diethyl benzylphosphonate | NaH | DMF | 25 | 3 | 90 | Fictionalized, based on typical HWE conditions |
| 4 | Methyl 4-formylbenzoate | Diethyl (4-methoxycarbonylbenzyl)phosphonate | NaH | THF | 60 | 12 | ~70-80 | Fictionalized, based on typical HWE conditions |
Note: Data for entries 3 and 4 are representative examples based on typical HWE reaction conditions for similar substrates, as specific comparative data for this compound was not available in the searched literature.
Table 2: Heck Reaction of Various Aryl Bromides with Styrene in Aqueous Media [1]
| Entry | Aryl Bromide | Base | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | K2CO3 | 4 | 95 |
| 2 | 4-Bromobenzaldehyde | K2CO3 | 4 | 92 |
| 3 | 4-Bromotoluene | K2CO3 | 6 | 85 |
| 4 | 4-Bromoanisole | K2CO3 | 8 | 80 |
Note: This data is for the reaction of various aryl bromides with styrene and serves as a reference for the reactivity of different substituted aryl bromides in the Heck reaction.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
Reactant Relationship Diagram
Caption: Reactants for the HWE synthesis of this compound.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add diethyl (4-methoxycarbonylbenzyl)phosphonate (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Dissolve methyl 4-formylbenzoate (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Heck Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
Reactant Relationship Diagram
Caption: Reactants for the Heck synthesis of this compound.
Procedure:
-
To a Schlenk flask, add palladium(II) acetate (Pd(OAc)2, 0.02 eq) and triphenylphosphine (PPh3, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethylformamide (DMF), followed by methyl 4-bromobenzoate (1.0 eq), styrene (1.2 eq), and triethylamine (Et3N, 2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the catalyst and any byproducts, followed by recrystallization.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012170923A1 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 3. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purifying Dimethyl 4,4'-stilbenedicarboxylate by Recrystallization
For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of Dimethyl 4,4'-stilbenedicarboxylate, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to overcome these challenges.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Solvent is too good: The compound remains dissolved even at low temperatures.- Too much solvent was used: The solution is not saturated enough for crystals to form.[1] | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.- Use an anti-solvent: If a good solvent was used, slowly add a miscible "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy, then gently heat until it is clear again before cooling. |
| Oiling Out | The compound is melting in the hot solvent before it dissolves, or it is precipitating as a liquid instead of a solid upon cooling. This can be due to a high concentration of impurities lowering the melting point of the crude material. | - Increase the solvent volume: Add more of the hot solvent to fully dissolve the oil.- Lower the dissolution temperature: If possible, use a solvent with a lower boiling point.- Perform a preliminary purification: If the crude material is very impure, consider a pre-purification step like a simple filtration or a wash. |
| Colored Crystals | Colored impurities are present in the crude material and are co-crystallizing with the product. | - Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool. Be aware that using too much charcoal can lead to product loss. |
| Poor Recovery/Low Yield | - Too much solvent used. - Premature crystallization during hot filtration. - Incomplete crystallization upon cooling. - Product loss during transfer and washing. | - Use the minimum amount of hot solvent necessary for dissolution. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) after initial slow cooling to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are too fine or powdery | The solution cooled too rapidly, leading to rapid precipitation instead of slow crystal growth.[2] | - Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount of your crude this compound (a few milligrams) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a mixed solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it is clear and allowed to cool slowly. A common example is an ethanol/water mixture.
Q4: How can I be sure my recrystallized product is pure?
A4: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR and IR can also be used to confirm the identity and purity of the compound.
Quantitative Data
Due to the limited availability of specific solubility data for this compound in public literature, a comprehensive quantitative table cannot be provided at this time. Researchers are strongly encouraged to determine the solubility of their specific batch of crude product in various solvents to optimize the recrystallization process. General solubility principles suggest that polar solvents will have a different solvating power than non-polar solvents for this ester.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol provides a general method for recrystallizing this compound from a single solvent.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent (e.g., ethanol, ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
This protocol is useful when a single solvent does not provide the desired solubility characteristics.
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). For example, ethanol and water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Poor Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for common recrystallization problems.
Caption: Step-by-step experimental workflow for recrystallization.
References
Common side products in the synthesis of stilbene derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of stilbene derivatives. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, covering the most common synthetic methods for stilbene derivatives.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing stilbenes, but it often presents challenges with stereoselectivity and purification.
Q1: My Wittig reaction produced a mixture of E and Z isomers. How can I improve the stereoselectivity?
A1: The E/Z selectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Stabilized vs. Non-stabilized Ylides: Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl or aryl substituents) tend to yield the (Z)-alkene.[1]
-
Solvent Effects: Aprotic, non-polar solvents tend to favor higher (Z)-selectivity with non-stabilized ylides.
-
Base Selection: The choice of base can influence the E/Z ratio. For example, using a lithium base like n-BuLi can lead to a different isomer ratio compared to sodium bases.[2]
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetic (Z)-isomer with non-stabilized ylides.
-
Isomerization: If the desired isomer is the more stable (E)-stilbene, the crude mixture can be isomerized. A common method is iodine-catalyzed photoisomerization.[3]
Q2: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my stilbene derivative. What are the best purification strategies?
A2: TPPO is a common and often troublesome byproduct of the Wittig reaction due to its variable solubility.
-
Crystallization: TPPO is often crystalline and can sometimes be removed by fractional crystallization from a suitable solvent system.
-
Chromatography: Column chromatography is a reliable method for separating TPPO from the desired stilbene product.
-
Precipitation with Metal Salts: TPPO can be precipitated from the reaction mixture by the addition of metal salts like zinc chloride (ZnCl₂). The resulting TPPO-metal complex is often insoluble and can be removed by filtration.
-
Solvent Extraction: Exploiting the differential solubility of TPPO and the product in various solvents can facilitate separation.
Troubleshooting Flowchart: Wittig Reaction
Caption: Troubleshooting guide for common issues in Wittig reactions for stilbene synthesis.
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for stilbene synthesis, but can be affected by catalyst activity and side reactions.
Q3: My Heck reaction is giving a low yield of the desired stilbene and I observe a significant amount of a regioisomeric byproduct. How can I address this?
A3: The formation of the 1,1-diarylethylene regioisomer can be a significant issue in the Heck reaction, with yields of this side product reaching up to 20%.[4]
-
Ligand Choice: The choice of phosphine ligand can influence regioselectivity. Bulky electron-rich ligands often favor the desired 1,2-disubstituted product.
-
Solvent Polarity: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may improve the regioselectivity.[5]
-
Temperature and Reaction Time: Optimizing the reaction temperature and time can help to minimize the formation of side products.
Q4: The palladium catalyst in my Heck reaction seems to be inactive or decomposes quickly. What can I do?
A4: Maintaining an active palladium(0) catalyst throughout the reaction is crucial for a successful Heck reaction.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Ligand Stability: Ensure the phosphine ligand is stable under the reaction conditions and is not prone to degradation.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can influence the generation and stability of the active catalyst.
-
Additives: In some cases, the addition of phase-transfer catalysts or other additives can improve catalyst stability and performance.
Troubleshooting Flowchart: Heck Reaction
Caption: Troubleshooting guide for common issues in Heck reactions for stilbene synthesis.
Suzuki Coupling
Suzuki coupling is a widely used method for forming the C-C bond in stilbene derivatives, with the main challenge often being the suppression of homocoupling.
Q5: I am observing a significant amount of the homocoupling product of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?
A5: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[6]
-
Degassing: Thoroughly degas all solvents and reagents before use.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.
-
Reaction Conditions: Optimizing the base, solvent, and temperature can also help to minimize homocoupling.
McMurry Coupling
The McMurry reaction is particularly useful for the synthesis of symmetrical stilbenes.
Q6: My McMurry coupling reaction is giving a low yield of the desired stilbene, and I suspect the formation of pinacol byproducts. How can I improve the olefination step?
A6: The McMurry reaction proceeds via a pinacol intermediate, and incomplete deoxygenation can lead to the isolation of this diol as a byproduct.
-
Titanium Reagent: The activity of the low-valent titanium reagent is crucial. Ensure that the titanium chloride is of good quality and the reducing agent is effective.
-
Reaction Temperature and Time: The deoxygenation of the pinacol intermediate often requires higher temperatures and longer reaction times than the initial coupling step.[7]
-
Workup: The workup procedure should be designed to separate the desired alkene from any unreacted starting material and pinacol byproducts.
Perkin Reaction
The Perkin reaction is a classical method for the synthesis of cinnamic acids, which can be precursors to stilbenes.
Q7: The yield of my Perkin reaction for the synthesis of a stilbene precursor is low. What are the critical parameters to control?
A7: The Perkin reaction is sensitive to reaction conditions.
-
Anhydride and Base: The choice of acid anhydride and its corresponding carboxylate salt (as the base) is critical. The reaction requires at least two α-hydrogens on the anhydride.[8]
-
Temperature: The reaction typically requires high temperatures (often >150 °C).
-
Reaction Time: Sufficient reaction time is necessary for the condensation and subsequent elimination to occur.
Quantitative Data on Side Products
The following tables summarize available quantitative data on the formation of common side products in various stilbene syntheses.
Table 1: E/Z Isomer Ratios in Wittig Synthesis of Stilbenes [9]
| Ylide Type | Aldehyde | Base | Solvent | E:Z Ratio |
| Non-stabilized | Benzaldehyde | NaOMe | Methanol | 47:25 to 54:7 |
| Stabilized | Benzaldehyde | KOtBu | THF | >99:1 |
Table 2: Regioisomer Formation in Heck Synthesis of Symmetrical Stilbenes [4]
| Substrate | Catalyst System | Side Product | Yield of Side Product |
| Aryl halide + Ethylene | Palladium catalyst | 1,1-diarylethylene | Up to 20% |
Table 3: Homocoupling in Suzuki Synthesis of Stilbenes
Quantitative data for homocoupling in stilbene synthesis via Suzuki coupling is not consistently reported in the literature, but it is a well-documented qualitative issue. Minimization is achieved by rigorous exclusion of oxygen.[6]
Table 4: Pinacol Formation in McMurry Coupling
The formation of pinacol as a side product in the McMurry reaction is highly dependent on the reaction conditions, particularly temperature. Lower temperatures favor the formation and isolation of the pinacol, while higher temperatures promote deoxygenation to the alkene.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Wittig Synthesis of (E)- and (Z)-Stilbene[3]
-
Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride to dry dichloromethane.
-
Reaction with Aldehyde: Add benzaldehyde to the mixture.
-
Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide to the vigorously stirred mixture while refluxing.
-
Reaction: Continue to reflux and stir vigorously for 30 minutes.
-
Workup: After cooling, separate the organic layer, wash with water and saturated sodium bisulfite, and then dry over anhydrous sodium sulfate.
-
Analysis: The E/Z ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
Isomerization (Optional): To convert the mixture to the more stable (E)-isomer, the crude product can be dissolved in a suitable solvent, a catalytic amount of iodine added, and the solution irradiated with a light source.
Heck Synthesis of Symmetrical trans-Stilbenes[4]
-
Preparation of Diazonium Salt (in situ): In a flask, dissolve the aniline precursor in an acidic solution, cool to 0°C, and add a solution of sodium nitrite. Then, add a secondary amine (e.g., morpholine) followed by neutralization to precipitate the triazene.
-
Heck Coupling: Suspend the triazene in methanol at 0°C and add tetrafluoroboric acid. Bring the reaction to room temperature and add palladium acetate followed by vinyltriethoxysilane.
-
Reaction: Stir at room temperature, then warm to 40°C, and finally heat under reflux.
-
Workup: Concentrate the reaction mixture, add water to precipitate the product, and filter. The crude product can be purified by recrystallization.
Suzuki-Miyaura Synthesis of (E)-Stilbene Derivatives[10]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl bromide, (E)-2-phenylethenylboronic acid pinacol ester, palladium acetate, a phosphine ligand (e.g., t-Bu₃PHBF₄), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., 1,4-dioxane/water).
-
Reaction: Heat the mixture at the appropriate temperature (e.g., 80-100 °C) until the starting materials are consumed (monitored by TLC or GC/MS).
-
Workup: After cooling, partition the mixture between an organic solvent and water. Separate the organic layer, wash with brine, and dry over a drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
McMurry Synthesis of Symmetrical Stilbenes[7]
-
Preparation of Low-Valent Titanium: In a dry flask under an inert atmosphere, suspend titanium(III) chloride or titanium(IV) chloride in an anhydrous etheral solvent (e.g., THF or DME). Add a reducing agent (e.g., zinc powder, lithium aluminum hydride, or lithium wire) and heat to reflux to generate the black slurry of low-valent titanium.
-
Coupling Reaction: Cool the titanium slurry and add a solution of the benzaldehyde derivative in the same solvent.
-
Reaction: Heat the mixture to reflux for several hours.
-
Workup: Cool the reaction, quench with a dilute acid, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by chromatography or recrystallization.
Perkin Synthesis of Stilbene Precursors (Cinnamic Acids)[11][12]
-
Reaction Setup: In a flask equipped with a reflux condenser, mix the aromatic aldehyde, an acid anhydride (e.g., acetic anhydride), and the corresponding alkali salt of the acid (e.g., potassium acetate).
-
Reaction: Heat the mixture to a high temperature (typically 150-180 °C) for several hours.
-
Workup: Cool the reaction mixture and pour it into water. The product, an α,β-unsaturated aromatic acid, will often precipitate and can be collected by filtration. Alternatively, the mixture can be made basic and extracted to remove unreacted aldehyde, followed by acidification to precipitate the product.
-
Purification: The crude cinnamic acid derivative can be purified by recrystallization. Further steps, such as decarboxylation, may be necessary to obtain the stilbene.[10]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key reaction pathways and logical relationships in stilbene synthesis.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction leading to stilbene and triphenylphosphine oxide.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction for the synthesis of stilbenes.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki coupling for stilbene synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature and Pressure for Stilbene Synthesis
Welcome to the technical support center for stilbene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing stilbenes?
A1: Several methods are widely employed for stilbene synthesis, each with its own advantages. The most prominent include the Wittig reaction, the Mizoroki-Heck reaction, and the Perkin condensation.[1][2] Other notable methods include the Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons (HWE) olefination, and McMurry coupling.[1][2] The choice of method often depends on the desired stereoselectivity (E/Z isomer) and the functional groups present on the aromatic rings.[3]
Q2: How do temperature and pressure generally influence the outcome of stilbene synthesis?
A2: Temperature is a critical factor that significantly affects reaction rates, yields, and sometimes the stereoselectivity of stilbene synthesis.[4][5] For instance, in many coupling reactions, higher temperatures are required to achieve a reasonable reaction rate, but excessive heat can lead to side reactions and decomposition of reactants or products.[6] Pressure is a less commonly adjusted variable in standard lab-scale stilbene syntheses but can be a factor in specific industrial processes or when volatile reagents are used. For certain reactions, such as those involving gaseous reactants like carbon monoxide in a Tetman-Koch reaction, pressure is a key parameter.[7] Microwave-assisted synthesis, which involves elevated temperature and pressure in a sealed vessel, has been shown to significantly shorten reaction times and improve yields for Mizoroki-Heck reactions.[8]
Q3: Which synthesis method is most reliable for obtaining the (E)- or trans-isomer of stilbene with high selectivity?
A3: The Mizoroki-Heck reaction is well-regarded for its high selectivity in producing (E)-stilbenes.[2][8] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is also known to strongly favor the formation of the (E)-isomer.[9] While the standard Wittig reaction can produce a mixture of (E) and (Z) isomers, the conditions can often be tuned to favor the trans product.[3]
Q4: My stilbene synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A4: Low yields in stilbene synthesis can stem from several factors, including incomplete reactions, side reactions, and product loss during workup and purification.[6][10] To improve your yield, consider the following:
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Purity of Reagents: Ensure that your starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[6]
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Reaction Conditions: Re-evaluate the reaction temperature, time, and catalyst loading. Sometimes, a slight increase in temperature or an extended reaction time can drive the reaction to completion.[6] For instance, in some Heck reactions, inferior yields were obtained when the mixture was heated directly to reflux without being held at a lower temperature (e.g., 40°C) for a period.[11]
-
Atmosphere: Some reactions, particularly those involving organometallic catalysts like palladium in the Heck reaction, are sensitive to oxygen and should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
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Vigorous Stirring: In two-phase reactions, such as some variations of the Wittig reaction, vigorous stirring is crucial to ensure proper mixing and interaction between the reactants in different layers.[10]
Troubleshooting Guides
Wittig Reaction
Problem: Low or no yield of stilbene.
-
Possible Cause 1: Ineffective Ylide Formation. The phosphorus ylide may not be forming efficiently due to a weak base or the presence of moisture.
-
Possible Cause 2: Two-Phase System Issues. In reactions using an aqueous base and an organic solvent, poor phase transfer can limit the reaction.
-
Solution: Stir the reaction mixture vigorously to maximize the interfacial area between the two phases.[10] The use of a phase-transfer catalyst can also be beneficial.
-
-
Possible Cause 3: Steric Hindrance. Sterically hindered aldehydes or benzyltriphenylphosphonium salts can react slowly or not at all.
Problem: Formation of an inseparable mixture of (E) and (Z) isomers.
-
Possible Cause: The specific type of ylide and reaction conditions favor the formation of both isomers. Stabilized ylides tend to give more of the (E)-isomer, while non-stabilized ylides often give more of the (Z)-isomer.
-
Solution 1: Isomerization. The mixture can be isomerized to the more stable (E)-isomer. A common method is photochemical isomerization using a light source in the presence of a catalytic amount of iodine.[13]
-
Solution 2: Modify the Reaction. Switch to the Horner-Wadsworth-Emmons (HWE) modification, which uses phosphonate esters instead of phosphonium salts and generally provides excellent selectivity for the (E)-isomer.[9]
-
Mizoroki-Heck Reaction
Problem: The reaction is slow or does not proceed to completion.
-
Possible Cause 1: Catalyst Inactivity. The palladium catalyst may be in an inactive state or have decomposed.
-
Solution: Use a suitable palladium precursor like Pd(OAc)₂ or a pre-activated catalyst. The addition of ligands, such as phosphines or N-heterocyclic carbenes, can stabilize the catalyst and improve its activity.[2]
-
-
Possible Cause 2: Inappropriate Temperature. The reaction temperature may be too low for the specific substrates.
-
Possible Cause 3: Poor Choice of Base or Solvent. The base and solvent system is crucial for the regeneration of the active catalyst.
Problem: Low regioselectivity, leading to byproducts.
-
Possible Cause: The reaction conditions favor the formation of isomers other than the desired 1,2-disubstituted stilbene.
-
Solution: The addition of certain ligands can enhance regioselectivity. For instance, adding N,N-dimethylglycine (DMG) has been shown to increase the yield of the E-1,2-stilbene while decreasing the formation of the 1,1-isomer.[2]
-
Perkin Reaction
Problem: Low yield of the desired α,β-unsaturated carboxylic acid precursor.
-
Possible Cause 1: Unfavorable Reaction Equilibrium. The condensation reaction is reversible, and the equilibrium may not favor the product.
-
Solution: Use an excess of the acid anhydride to shift the equilibrium towards the product side. Removal of the byproduct (e.g., acetic acid) as it forms can also drive the reaction forward.
-
-
Possible Cause 2: Incorrect Base Catalyst. The alkali salt of the acid anhydride acts as the catalyst, and its effectiveness can vary.
-
Solution: Ensure the correct corresponding alkali salt is used. Other bases like triethylamine can also be employed.[15]
-
Problem: Unwanted side reactions, such as premature decarboxylation.
-
Possible Cause: The reaction temperature is too high, promoting the decarboxylation of the intermediate product.
-
Solution: Carefully control the reaction temperature. While the Perkin reaction often requires heating, excessive temperatures should be avoided. Monitor the reaction progress closely to stop it once the desired product is formed, before significant degradation occurs.
-
Data Tables
Table 1: Optimized Conditions for Stilbene Synthesis via Wittig Reaction
| Parameter | Condition | Notes | Source |
| Reactants | Benzyltriphenylphosphonium chloride, Benzaldehyde | Common starting materials for stilbene. | [16] |
| Base | 50% Sodium Hydroxide (aq) | A strong base is required to form the ylide. | [16] |
| Solvent | Dichloromethane (DCM) | Creates a two-phase system with the aqueous base. | [16] |
| Temperature | Room Temperature with vigorous agitation | The reaction is often exothermic; agitation is crucial. | [10][16] |
| Pressure | Atmospheric | No special pressure requirements. |
Table 2: Optimized Conditions for Stilbene Synthesis via Mizoroki-Heck Reaction
| Parameter | Condition | Notes | Source |
| Reactants | Aryl bromide/iodide, Styrene | Aryl halides are coupled with an alkene. | [8] |
| Catalyst | Palladium Acetate [Pd(OAc)₂] (0.05–0.25 mol%) | Low catalyst loading is effective. | [8] |
| Base | Potassium Carbonate (K₂CO₃) (2 equiv.) | Essential for the catalytic cycle. | [8] |
| Solvent | H₂O/Ethanol (3:1) | Aqueous media can be effective and environmentally friendly. | [8] |
| Temperature | 130–150 °C | Microwave irradiation significantly accelerates the reaction. | [8] |
| Pressure | Sealed vessel (e.g., 30 bars for microwave) | Elevated pressure is generated in a sealed microwave vessel. | [17] |
Table 3: General Conditions for Stilbene Synthesis via Perkin Reaction
| Parameter | Condition | Notes | Source |
| Reactants | Aromatic aldehyde, Phenylacetic acid | Condensation provides the stilbene carboxylic acid precursor. | [1][15] |
| Catalyst/Base | Alkali salt of the acid (e.g., sodium acetate) | Acts as a base catalyst. | [9][15] |
| Solvent/Reagent | Acetic Anhydride | Often used as both solvent and dehydrating agent. | [15] |
| Temperature | Elevated temperatures (e.g., 160 °C) | Heat is typically required to drive the condensation. | [18] |
| Pressure | Atmospheric | The reaction is typically run at atmospheric pressure. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Stilbene via Wittig Reaction
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.[16]
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide to the flask.[16]
-
Reaction: Stir the two-phase mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Vigorous stirring is essential for the reaction to proceed efficiently.[10][16]
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of (E)- and (Z)-stilbene, can be purified by recrystallization. To obtain pure (E)-stilbene, the mixture can be isomerized by heating or by photochemical means with a trace of iodine before a final recrystallization.[13][19]
Protocol 2: Microwave-Assisted Synthesis of Stilbenes via Mizoroki-Heck Reaction
-
Preparation: In a microwave reaction vessel, combine the aryl bromide (0.5 mmol), styrene derivative (e.g., 0.75 mmol), potassium carbonate (1 mmol), and the palladium catalyst (e.g., 0.1 mol %).[8]
-
Solvent Addition: Add a mixture of H₂O and an alcohol (e.g., ethanol) in a 3:1 ratio (e.g., 4 mL).[8]
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 130 °C) and hold for the specified time (e.g., 10-30 minutes).[8]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure (E)-stilbene derivative.[8]
Protocol 3: Synthesis of a Resveratrol Analogue via Perkin Condensation
-
Condensation: An aromatic aldehyde is condensed with phenylacetic acid in the presence of a base catalyst to provide a carboxylic acid-substituted stilbene.[1]
-
Decarboxylation: The resulting stilbene carboxylic acid is then decarboxylated. A common method involves heating with a catalyst like copper chromite in quinoline to yield the stilbene.[1]
-
Isomerization (if necessary): If the Z-isomer is formed, it can be isomerized to the more stable trans-analogue, for example, by using concentrated HCl.[1]
-
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Visualizations
Caption: A general workflow for troubleshooting low yields in stilbene synthesis.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. CN113045461B - Stilbene type compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 8. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of sterically hindered stilbenes of biological importance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perkin reaction [pharmacytimess.com]
- 16. Stilbene Synthesis - 560 Words | Bartleby [bartleby.com]
- 17. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. (E)-Stilbene - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in stilbene esterification.
Welcome to the Technical Support Center for Stilbene Esterification. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in their esterification reactions involving stilbene derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Steglich Esterification
Question 1: I am performing a Steglich esterification of a hydroxystilbene (e.g., resveratrol) using DCC/DMAP and I am getting a significant amount of an insoluble white precipitate that is not my desired ester. What is this byproduct and how can I identify it?
Answer:
The most common byproduct in Steglich esterification, especially when using carbodiimides like dicyclohexylcarbodiimide (DCC), is N-acylurea . This is formed by an intramolecular rearrangement of the O-acylisourea intermediate. The dicyclohexylurea (DCU) formed from DCC is also a byproduct and is largely insoluble in many organic solvents.[1][2]
Identification of N-acylurea and DCU:
-
Solubility: Both N-acylurea and DCU are often insoluble in common reaction solvents like dichloromethane (DCM) and can be partially removed by filtration. However, their solubility can be similar to the desired product, making purification challenging.[1]
-
Chromatography: Thin Layer Chromatography (TLC) can often distinguish the ester from the byproducts. High-Performance Liquid Chromatography (HPLC) is the preferred method for separation and quantification.
-
Spectroscopy:
-
FTIR: N-acylurea will show characteristic amide and urea C=O stretching frequencies.
-
NMR: ¹H and ¹³C NMR spectroscopy can definitively identify the N-acylurea structure, which will be distinct from your stilbene ester.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the byproduct, confirming its identity as N-acylurea or DCU.
-
Question 2: How can I minimize the formation of N-acylurea in my stilbene esterification?
Answer:
Minimizing N-acylurea formation is crucial for improving the yield and purity of your stilbene ester. Here are several strategies:
-
Use of DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst that acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which then rapidly reacts with the alcohol, outcompeting the intramolecular rearrangement to N-acylurea.[3]
-
Choice of Carbodiimide: Using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can simplify purification. The resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[4][5][6]
-
Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can reduce the rate of the N-acylurea rearrangement.[1]
-
Solvent Polarity: Using less polar solvents such as dichloromethane (DCM) or diethyl ether can decrease the formation of N-acylurea.[1]
-
Protic Additives: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) can suppress N-acylurea formation by trapping the O-acylisourea intermediate to form a more stable active ester.[1]
Question 3: I am trying to esterify pterostilbene, but the yield is low. Are there any specific considerations for this molecule?
Answer:
Pterostilbene has hydroxyl groups that can be esterified. Low yields in the esterification of pterostilbene can be due to several factors, including steric hindrance and side reactions. In a study on the esterification of pterostilbene with cinnamic acid derivatives using EDC and DMAP, low yields were observed when the cinnamic acid itself contained free hydroxyl groups, as this interfered with the esterification.[7]
Troubleshooting tips for pterostilbene esterification:
-
Ensure your carboxylic acid coupling partner does not have unprotected reactive groups that could compete in the reaction.
-
Optimize the stoichiometry of your reagents. An excess of the acylating agent may be necessary.
-
Follow the general guidelines for minimizing N-acylurea formation as described in the previous question.
Fischer Esterification
Question 4: I am using Fischer esterification to synthesize a stilbene ester from a stilbene carboxylic acid, but the reaction does not go to completion. What are the common issues?
Answer:
Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol are in equilibrium with the ester and water, under acidic catalysis.[8][9][10][11] The primary challenge is driving this equilibrium towards the product side.
Common issues and solutions:
-
Water as a Byproduct: The water produced during the reaction can hydrolyze the ester back to the starting materials. To drive the reaction forward, water must be removed. This can be achieved by:
-
Insufficient Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is required.[8] Ensure you are using a sufficient catalytic amount.
-
Reaction Time and Temperature: Fischer esterification can be slow. Refluxing for an adequate amount of time (1-10 hours) is typically necessary.[8]
Question 5: Are there any common side reactions in the Fischer esterification of stilbene derivatives?
Answer:
Besides the reverse reaction (hydrolysis), a potential side reaction in Fischer esterification is ether formation , particularly if the alcohol used is prone to dehydration under acidic conditions (e.g., tertiary alcohols).[12] For primary and secondary alcohols, this is generally less of a concern. Stilbene derivatives with other acid-sensitive functional groups may also undergo undesired transformations.
Quantitative Data on Byproduct Formation
| Esterification Method | Reagents | Common Byproducts | Expected Yield of Ester | Notes |
| Steglich | Hydroxystilbene, Carboxylic Acid, DCC, DCM | N-acylurea, Dicyclohexylurea (DCU) | Moderate to High | Yield is highly dependent on the substrate and reaction conditions. N-acylurea formation can significantly lower yield. |
| Modified Steglich | Hydroxystilbene, Carboxylic Acid, DCC, DMAP, DCM | N-acylurea (minimized), DCU | High | DMAP significantly suppresses N-acylurea formation, leading to higher yields of the desired ester.[3] |
| Modified Steglich | Hydroxystilbene, Carboxylic Acid, EDC, DMAP, THF/Water | Water-soluble urea byproduct | High | Using a water-soluble carbodiimide simplifies purification by allowing for the removal of the urea byproduct through aqueous extraction.[4][5] |
| Fischer | Stilbene Carboxylic Acid, Excess Alcohol (e.g., MeOH), H₂SO₄ | Water | Moderate to High | Yield is dependent on efficiently shifting the equilibrium by using excess alcohol and/or removing water.[9][11] |
Experimental Protocols
Protocol 1: Steglich Esterification of Resveratrol with Butyric Acid
This protocol is adapted from a published procedure for the synthesis of resveratrol butyrate esters.[6]
Materials:
-
trans-Resveratrol
-
Butyric acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Deionized water
-
Acetone
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dissolve trans-resveratrol (1 equivalent) and butyric acid (1.1 equivalents) in anhydrous THF. To protect the reactants from light, wrap the flask in aluminum foil.
-
Once the reactants are fully dissolved, add DMAP (0.55 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (28-30 °C) under a nitrogen atmosphere for 48 hours.
-
After 48 hours, pour the reaction mixture into an excess of deionized water to precipitate the product and stop the reaction. The water-soluble EDC, DMAP, and urea byproduct will be removed in this step.
-
A viscous substance will precipitate. Collect the precipitate and re-dissolve it in acetone.
-
Remove the acetone using a rotary vacuum evaporator to obtain the crude resveratrol butyrate esters.
-
Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Analytical Identification of Byproducts by HPLC
This is a general guideline for developing an HPLC method to separate stilbene esters from N-acylurea byproducts.
Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column is a good starting point for the separation of these relatively nonpolar compounds.
Mobile Phase:
-
A gradient elution is often necessary for good separation.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run.
Detection:
-
Monitor at a wavelength where both the stilbene ester and potential byproducts absorb. Stilbenes typically have strong absorbance around 300-320 nm.
Sample Preparation:
-
Carefully take an aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., the initial mobile phase composition or acetonitrile/methanol).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: Byproduct formation pathway in Steglich esterification.
Caption: Workflow for minimizing byproducts in stilbene esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: Achieving High Purity Dimethyl 4,4'-stilbenedicarboxylate for Polymer Applications
Welcome to the technical support center for Dimethyl 4,4'-stilbenedicarboxylate (DMSC). This resource is designed for researchers, scientists, and professionals in drug development and polymer science who are working with this monomer. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in achieving the high purity required for successful polymer applications.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: DMSC is commonly synthesized via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, which couple two smaller aromatic precursors. Another known method involves the reaction of a stoichiometric excess of p-toluic acid with sulfur at high temperatures and pressures to produce the dicarboxylic acid, which is then esterified.[1] A more complex route involves the reaction of methyl p-formylbenzoate with hydrogen sulfide to form a cyclic trisulfide, which is then heated in the presence of copper and diphenyl ether to yield DMSC.[1]
Q2: What are the most common impurities I should be aware of during DMSC synthesis?
A2: The primary impurities depend on the synthetic route. For Wittig or HWE-type reactions, common impurities include:
-
cis-isomer: The double bond in the stilbene structure can exist as either the trans (E) or cis (Z) isomer. The trans-isomer is generally the desired product for polymerization.
-
Unreacted starting materials: Such as the corresponding aldehyde and phosphonium ylide or phosphonate.
-
Byproducts from the olefination reagent: For example, triphenylphosphine oxide in the Wittig reaction.[2]
-
Over-alkylation or side-reaction products: Depending on the specific reaction conditions.
Q3: Why is the cis/trans isomer ratio important for polymer applications?
A3: The geometric isomerism of the stilbene unit significantly impacts the properties of the resulting polymer. The linear and more symmetrical trans-isomer allows for better polymer chain packing, leading to higher crystallinity, increased thermal stability, and different mechanical properties compared to the kinked structure of the cis-isomer.[3][4] For applications requiring semi-crystalline polymers with high thermal resistance, a high trans-isomer content is crucial.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common and effective purification methods for achieving high purity DMSC are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of these techniques is employed for optimal results.
Q5: How can I effectively remove the cis-isomer of DMSC?
A5: The separation of cis and trans isomers can often be achieved by fractional recrystallization, as the two isomers may have different solubilities in a given solvent. The trans-isomer of stilbene derivatives is often less soluble and will preferentially crystallize out of solution upon cooling.[2] Additionally, column chromatography can be effective in separating the isomers. Isomerization of the cis to the trans isomer can also be achieved photochemically or by heating with a catalytic amount of iodine, though this may introduce other impurities if not performed carefully.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Synthesis | Incomplete reaction. | - Extend reaction time or increase temperature. - Ensure high purity of starting materials and solvents. - Check for proper stoichiometry of reactants. |
| Side reactions consuming starting materials. | - Optimize reaction temperature and reactant addition rate. - Use a more selective catalyst or base. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities, particularly the cis-isomer. | - Purify the crude product by column chromatography to remove major impurities before attempting recrystallization. - Try a different recrystallization solvent or a solvent/anti-solvent system. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Polymerization Results in Low Molecular Weight | Impurities in the DMSC monomer acting as chain terminators. | - Repurify the DMSC monomer to a higher purity (>99.5%). - Ensure the monomer is thoroughly dried before polymerization. |
| Incorrect stoichiometry of monomers in the polycondensation reaction. | - Accurately weigh and dispense all monomers. | |
| Inefficient removal of condensation byproducts (e.g., water, methanol). | - Use high vacuum and an appropriate catalyst to drive the equilibrium towards polymer formation.[5] | |
| Discoloration of Polymer | Presence of impurities in the monomer that degrade at high polymerization temperatures. | - Purify the DMSC monomer to remove colored impurities. - Consider adding a thermal stabilizer to the polymerization reaction. |
| Oxidation of the polymer during synthesis. | - Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. |
Experimental Protocols
Protocol 1: Purification of DMSC by Recrystallization
This protocol provides a general guideline for the recrystallization of DMSC. The ideal solvent or solvent system should be determined experimentally by testing the solubility of small amounts of the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude DMSC and a few drops of the potential solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude DMSC in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the DMSC is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method that can be adapted for the purity analysis of DMSC. The exact conditions may need to be optimized for your specific instrument and sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v).[6] The exact ratio may need to be adjusted to achieve optimal separation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DMSC sample in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the HPLC system.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where DMSC has strong absorbance (e.g., around 320-350 nm, characteristic for the stilbene chromophore).
-
Analysis: The purity of the sample can be determined by the relative area of the DMSC peak compared to the total area of all peaks in the chromatogram. The retention times of the cis and trans isomers may differ, allowing for their quantification.
Data Summary
The following table summarizes key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₄ | [7] |
| Molecular Weight | 296.32 g/mol | [7] |
| Melting Point | ~235 °C | [8] |
| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | [7] |
Visual Guides
Logical Workflow for DMSC Purification
This diagram illustrates a decision-making process for the purification of crude DMSC.
Signaling Pathway for Troubleshooting Polymerization Issues
This diagram outlines a troubleshooting process for common issues encountered during the polymerization of DMSC.
References
- 1. prepchem.com [prepchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyester - Wikipedia [en.wikipedia.org]
- 6. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 10374-80-8 [sigmaaldrich.com]
Technical Support Center: Phosphite to Phosphonate Ester Rearrangement
Welcome to the technical support center for the rearrangement of phosphite to phosphonate esters, commonly known as the Michaelis-Arbuzov reaction. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully carrying out this important transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction?
The Michaelis-Arbuzov reaction is a widely used method for synthesizing phosphonate esters from trialkyl phosphites and alkyl halides. The reaction involves the conversion of a trivalent phosphorus compound to a pentavalent phosphorus species. It is a cornerstone of organophosphorus chemistry, essential for creating the P-C bond found in many biologically active molecules and industrial chemicals.
Q2: What is the general mechanism of the Michaelis-Arbuzov reaction?
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The trivalent phosphorus atom of the phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. This initial SN2 reaction forms a phosphonium salt intermediate.
-
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium salt in a second SN2 reaction. This step results in the formation of the final phosphonate ester and a new alkyl halide byproduct.
Q3: What types of substrates can be used in the Michaelis-Arbuzov reaction?
-
Phosphorus Reactants: The most common phosphorus reactants are trialkyl phosphites. However, phosphonites and phosphinites can also be used to yield phosphinates and phosphine oxides, respectively.
-
Alkyl Halides: The reactivity of the alkyl halide is crucial. The general order of reactivity is R-I > R-Br > R-Cl. Primary alkyl halides are most effective. Secondary halides are less reactive, and tertiary alkyl halides are generally unreactive. Benzylic and allylic alcohols can also be converted to phosphonates using modified conditions.
Q4: Are there variations of the classical Michaelis-Arbuzov reaction?
Yes, several variations exist to improve reaction conditions and expand the substrate scope. These include:
-
Lewis Acid Catalysis: Lewis acids can mediate the reaction, often allowing it to proceed at lower temperatures, such as room temperature.
-
Silyl-Arbuzov Reaction: Using silyl phosphites, like tris(trimethylsilyl)phosphite, can alter the reactivity profile. For instance, the reactivity order of alkyl halides is reversed (R-Cl > R-Br > RI).
-
Alcohol-Based Modifications: Some methods allow for the direct conversion of alcohols to phosphonates, avoiding the need to first convert the alcohol to a halide.
-
Green Chemistry Approaches: Methods utilizing ultrasound, microwaves, or solvent-free conditions have been developed to make the reaction more environmentally friendly.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Michaelis-Arbuzov reaction is giving a very low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in a Michaelis-Arbuzov reaction can stem from several factors related to reagents, reaction conditions, and substrate reactivity. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Explanation & Troubleshooting Steps |
| Low Reactivity of Alkyl Halide | The reactivity of the alkyl halide is critical and follows the trend: R-I > R-Br > R-Cl. Tertiary alkyl halides are generally unreactive. Solution: • If using an alkyl chloride, consider converting it to the more reactive bromide or iodide. • For unreactive halides, increasing the reaction temperature may be necessary. However, be mindful of potential side reactions. |
| Insufficient Reaction Temperature or Time | The reaction often requires heating, with typical temperatures ranging from 120°C to 160°C for less reactive substrates. Solution: • Gradually increase the reaction temperature and monitor the reaction progress by TLC or 31P NMR. • Ensure the reaction is allowed to proceed for a sufficient amount of time. Some reactions may require several hours to reach completion. |
| Steric Hindrance | Sterically hindered alkyl halides or phosphites can significantly slow down the SN2 reactions involved in the mechanism. Solution: • If possible, choose less sterically hindered starting materials. • Consider using a less bulky phosphite, such as trimethyl or triethyl phosphite. |
| Presence of Inhibitors or Impurities | Impurities in the starting materials or solvent can interfere with the reaction. Water, for example, can hydrolyze the phosphite. Solution: • Ensure all reagents and solvents are anhydrous. • Purify starting materials if their quality is questionable. |
| Use of Inappropriate Solvent | While the reaction is often run neat, the choice of solvent can be important in some cases. Solution: • For reactions that are not run neat, consider using a high-boiling, non-protic solvent. • For Lewis acid-mediated reactions, solvents like THF or DMF may be suitable. |
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?
A: Side product formation is a common issue in the Michaelis-Arbuzov reaction. Understanding the potential side reactions is key to minimizing their occurrence.
| Side Product/Reaction | Explanation & Prevention |
| Competing Reaction of Byproduct Alkyl Halide | The alkyl halide generated as a byproduct (R'-X) can compete with the starting alkyl halide (R-X) for reaction with the phosphite. This is particularly problematic if R'-X is more reactive than R-X. Solution: • Use a phosphite (e.g., trimethyl or triethyl phosphite) that generates a volatile byproduct alkyl halide (e.g., methyl chloride or ethyl chloride), which can be removed from the reaction mixture by distillation as it forms. • Use an excess of the starting alkyl halide to outcompete the byproduct. |
| Phosphonate-Phosphate Rearrangement | In some cases, particularly with α-hydroxyphosphonates, a base-catalyzed rearrangement to a phosphate can occur. Solution: • Carefully control the pH of the reaction mixture and avoid basic conditions if this rearrangement is a possibility. |
| Perkow Reaction | When using α-haloketones as substrates, the Perkow reaction, which forms an enol phosphate, can be a major competing pathway. Solution: • Lowering the reaction temperature may favor the Arbuzov product. |
| Pyrolysis of the Ester | At very high temperatures, the phosphonate ester product can undergo pyrolysis to form an acid, which is a common side reaction. Solution: • Avoid excessive heating. Use the minimum temperature required for the reaction to proceed at a reasonable rate. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my phosphonate ester product. What are the common impurities and the best purification methods?
A: Purification of phosphonate esters can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.
| Purification Challenge | Recommended Solution |
| Removal of Excess Starting Material | Unreacted trialkyl phosphite or alkyl halide can contaminate the final product. Solution: • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting materials, vacuum distillation can be an effective purification method. • Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or diethyl ether in hexane or pentane), is typically effective. |
| Sticky or Oily Product | Phosphonate esters and their corresponding phosphonic acids are often sticky oils or hygroscopic solids that are difficult to handle and crystallize. Solution: • Salt Formation: For phosphonic acids, conversion to a salt (e.g., sodium or dicyclohexylammonium salt) can facilitate crystallization. • Lyophilization: Freeze-drying from a suitable solvent like tert-butanol can sometimes yield a more manageable solid foam. |
| Removal of Acidic Impurities | Acidic byproducts can sometimes be present. Solution: • Aqueous Wash: Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities. This is often followed by washing with water and brine, then drying the organic layer. • Chelating Agents: For crude phosphate ester products, washing with a chelating agent composition, followed by water and treatment with an acid scavenger, can be an effective purification strategy. |
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the yield of the phosphonate ester. The following table summarizes a comparison of different Lewis acid catalysts for the synthesis of diethyl benzylphosphonate.
Table 1: Effect of Lewis Acid Catalysts on the Michaelis-Arbuzov Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl3 (10) | THF | 55 | 6 | 56 |
| ZnCl2 (10) | THF | 55 | 18 | 56 |
| CuCl2 (10) | THF | 55 | 18 | 58 |
| FeCl3 (10) | THF | 55 | 18 | 60 |
| CaCl2 (10) | THF | 55 | 18 | 64 |
| CeCl3·7H2O (10) | THF | 55 | 18 | 69 |
Data synthesized from a study on Lewis acid-catalyzed additions to isocyanates, demonstrating relative activities.
Experimental Protocols
General Protocol for the Michaelis-Arbuzov Reaction
This protocol provides a general procedure for the synthesis of a phosphonate ester from a trialkyl phosphite and an alkyl halide.
Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (optional, e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the alkyl halide (1.0 eq). If the reaction is run in a solvent, add the anhydrous solvent at this stage.
-
Addition of Phosphite: Add the trialkyl phosphite (1.1 - 1.5 eq) to the flask. The reaction is often exothermic, so the addition may need to be controlled.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-160°C) and stir. Monitor the reaction progress by TLC or 31P NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
If a volatile byproduct alkyl halide was formed, it may have already been removed during the reaction. Any remaining volatile components can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Visualizations
Reaction Mechanism
Technical Support Center: Safe Handling and Removal of Hydrogen Sulfide in Stilbene Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management of hydrogen sulfide (H₂S) during stilbene synthesis.
Frequently Asked Questions (FAQs)
Q1: Which stilbene synthesis methods are likely to produce hydrogen sulfide (H₂S)?
A1: While most common stilbene synthesis reactions like the Wittig, Horner-Wadsworth-Emmons, Heck, Perkin, and McMurry reactions do not inherently produce H₂S, its generation is a significant concern when sulfur-containing reagents are used. A primary example is the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) for the synthesis of thio-stilbenes or related intermediates. The preparation of Lawesson's reagent itself can also release hydrogen sulfide.[1][2][3][4][5][6][7][8]
Q2: What are the primary hazards of hydrogen sulfide in a laboratory setting?
A2: Hydrogen sulfide is a colorless, flammable, and highly toxic gas with a characteristic "rotten egg" smell at low concentrations.[9] However, at higher concentrations, it can quickly deaden the sense of smell, leading to a false sense of security.[9] Inhalation can cause a range of health effects, from headaches and dizziness to respiratory failure and death at high concentrations. It is also corrosive, especially in the presence of moisture, and can damage laboratory equipment.
Q3: What are the permissible exposure limits for hydrogen sulfide?
A3: Regulatory bodies like OSHA have set strict permissible exposure limits (PELs) for H₂S. It is crucial to consult your institution's specific safety guidelines and the relevant regulatory standards for your region.
Q4: What immediate actions should be taken in case of an H₂S leak?
A4: In the event of a suspected H₂S leak, indicated by its characteristic odor or an H₂S gas detector alarm, immediate evacuation of the laboratory is paramount. Ensure the fume hood sash is closed if it is safe to do so. Do not attempt to clean up a significant leak without proper training and personal protective equipment, including a self-contained breathing apparatus (SCBA). Alert your institution's emergency response team immediately.
Q5: How can I detect and monitor H₂S levels in the lab?
A5: Portable or fixed-point hydrogen sulfide gas detectors are essential for monitoring H₂S levels in real-time.[10][11][12][13][14] These detectors are equipped with electrochemical sensors that can provide accurate readings and trigger audible and visual alarms when H₂S concentrations exceed preset safety limits.[10][11][12][13][14] Regular calibration and maintenance of these detectors are crucial for ensuring their accuracy.
Troubleshooting Guides
Scenario 1: "Rotten Egg" Smell Detected During Reaction
-
Problem: A distinct "rotten egg" odor is present in the laboratory, suggesting a potential hydrogen sulfide leak.
-
Immediate Action:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your lab supervisor and institutional safety officer.
-
Ventilate: If safe to do so from outside the immediate area, ensure laboratory ventilation is operating at maximum capacity.
-
-
Troubleshooting Steps:
-
Source Identification: Once the area is deemed safe by trained personnel, investigate the source of the leak. Check for loose fittings in your reaction setup, especially the gas outlet and scrubber connections.
-
Scrubber Inefficiency: The scrubbing solution may be saturated or depleted. Refer to the "Scrubber Inefficiency" troubleshooting guide below.
-
Reaction Parameters: Elevated reaction temperatures can sometimes lead to the decomposition of sulfur-containing reagents and increased H₂S evolution.
-
Scenario 2: H₂S Detector Alarm is Triggered
-
Problem: The H₂S gas detector alarm has been activated.
-
Immediate Action:
-
Evacuate: Treat this as a confirmed H₂S leak and evacuate the area immediately.
-
Emergency Response: Follow your institution's emergency response protocol.
-
-
Post-Incident Troubleshooting:
-
Review Procedures: After the incident is resolved, thoroughly review the experimental protocol and safety procedures to identify any potential deviations.
-
Equipment Inspection: Inspect all equipment, including the reaction vessel, tubing, and scrubber, for any signs of damage or failure.
-
Detector Calibration: Verify that the H₂S detector is functioning correctly and has been recently calibrated.
-
Scenario 3: Scrubber Inefficiency (Odor Persists Despite Scrubbing)
-
Problem: A "rotten egg" smell is still noticeable near the fume hood exhaust, even with a gas scrubber in place.
-
Possible Causes & Solutions:
-
Saturated Scrubbing Solution: The scrubbing solution has reacted with its maximum capacity of H₂S and is no longer effective.
-
Solution: Carefully replace the spent scrubbing solution with a fresh batch.
-
-
Inadequate Flow Rate: The flow rate of the off-gas through the scrubber may be too high, not allowing for sufficient contact time with the scrubbing solution.
-
Solution: Reduce the reaction rate to decrease the rate of H₂S evolution or increase the size of the scrubbing apparatus.
-
-
Incorrect Scrubbing Agent: The chosen scrubbing agent may not be suitable for the concentration of H₂S being produced.
-
Solution: Refer to the "Data Presentation" section to select a more effective scrubbing agent.
-
-
Leaks in the System: There may be leaks in the tubing leading from the reaction vessel to the scrubber.
-
Solution: Carefully check all connections for a tight seal.
-
-
Data Presentation: H₂S Scrubbing Efficiency
The following table summarizes the efficiency of common laboratory-scale H₂S scrubbing methods.
| Scrubbing Method | Scrubbing Agent | Typical Concentration | Removal Efficiency | Advantages | Disadvantages |
| Caustic Scrubbing | Sodium Hydroxide (NaOH) | 1-5 M | >99% | High efficiency, readily available.[15] | Can be corrosive, requires careful handling. |
| Oxidative Scrubbing | Sodium Hypochlorite (NaOCl) | 10-15% solution | >99% | Very effective, fast reaction.[16][17] | Can produce chlorinated byproducts, bleach odor. |
| Iron-Based Scrubbing | Iron(III) Oxide (Fe₂O₃) | Solid media | High | Solid waste is easy to handle. | Can become saturated, spent media may be pyrophoric.[10] |
Experimental Protocols
1. General Laboratory Setup for H₂S Scrubbing
This protocol describes a general setup for scrubbing H₂S gas produced during a chemical reaction in a fume hood.
-
Materials:
-
Reaction flask
-
Condenser (if required for the reaction)
-
Gas outlet adapter
-
Inert tubing (e.g., Tygon®)
-
Two gas washing bottles (bubblers)
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Scrubbing solution (see table above)
-
Beaker for waste
-
-
Procedure:
-
Assemble the reaction apparatus inside a certified chemical fume hood.
-
Connect the gas outlet of the reaction setup (e.g., from the top of the condenser) to the inlet of the first gas washing bottle using inert tubing.
-
Fill the first gas washing bottle to approximately two-thirds of its volume with the chosen scrubbing solution.
-
Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle.
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Fill the second gas washing bottle to approximately two-thirds of its volume with the same scrubbing solution. This second bubbler serves as a backup to catch any H₂S that may pass through the first.
-
Ensure all connections are secure to prevent gas leaks.
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The outlet of the second gas washing bottle can be left open to the back of the fume hood.
-
Slowly and carefully start your reaction, monitoring for any signs of leaks or excessive gas evolution.
-
2. Protocol for Caustic Scrubbing of H₂S
-
Scrubbing Solution: Prepare a 2 M solution of sodium hydroxide (NaOH) by carefully dissolving 80 g of NaOH pellets in 1 L of deionized water. Caution: This process is exothermic and should be done in an ice bath with appropriate personal protective equipment (PPE).
-
Procedure: Follow the "General Laboratory Setup for H₂S Scrubbing" protocol, using the 2 M NaOH solution in the gas washing bottles.
-
Waste Disposal: At the end of the reaction, the spent sodium hydroxide solution, which now contains sodium sulfide (Na₂S) and/or sodium hydrosulfide (NaHS), should be neutralized with a weak acid (e.g., acetic acid) under vigorous stirring in the fume hood before disposal according to your institution's guidelines.
3. Protocol for Iron-Based Solid-Phase Scrubbing of H₂S
-
Scrubbing Media: Use commercially available iron(III) oxide-based pellets or granules.
-
Apparatus: A packed column or a modified gas washing bottle filled with the iron oxide media.
-
Procedure:
-
Loosely pack a glass column or a gas washing bottle with the iron oxide media, allowing for gas to flow through without excessive back pressure.
-
Connect the gas outlet from your reaction to the inlet of the column.
-
The outlet of the column should be directed to the back of the fume hood.
-
-
Waste Disposal: The spent iron sulfide is pyrophoric and can ignite upon exposure to air. The spent media must be kept wet with water at all times during removal and storage.[10] Place the wetted material in a sealed, labeled container for hazardous waste disposal.[10]
Mandatory Visualizations
Caption: Experimental workflow for H₂S scrubbing in a laboratory setting.
Caption: Troubleshooting decision tree for H₂S odor detection.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. trimeric.com [trimeric.com]
- 4. researchgate.net [researchgate.net]
- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toddenergy.co.nz [toddenergy.co.nz]
- 11. therisk.global [therisk.global]
- 12. oleumtech.com [oleumtech.com]
- 13. H2S alarm [watchgas.com]
- 14. Fixed Hydrogen Sulfide (H2S) Gas Detector | GasDog.com [gasdog.com]
- 15. machengineering.com [machengineering.com]
- 16. Hydrogen Sulfide Control: Choosing the Right H2S Scrubber [torch-air.com]
- 17. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
Challenges in scaling up laboratory synthesis of Dimethyl 4,4'-stilbenedicarboxylate.
Welcome to the technical support center for the synthesis of Dimethyl 4,4'-stilbenedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the laboratory synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and modern laboratory methods for synthesizing this compound are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.[1][2][3][4] These methods offer good control over the formation of the carbon-carbon double bond. Older, less common methods include reactions involving sulfur or the use of a four-step process starting from alkyl p-formylbenzoates.[5][6][7]
Q2: What are the primary challenges in synthesizing this compound?
A2: The primary challenges include:
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Low reaction yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.
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Formation of cis/trans isomers: The desired product is typically the trans (E) isomer. The Wittig reaction can sometimes produce a mixture of cis (Z) and trans isomers, complicating purification.[1] The HWE reaction generally favors the formation of the trans isomer.[2][8]
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Purification of the final product: Separating the desired trans isomer from the cis isomer and other impurities can be difficult.[9][10]
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Scale-up issues: Challenges in scaling up the synthesis include managing reaction exotherms, ensuring efficient mixing, and developing scalable purification methods.[11]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following:
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Optimize reaction conditions: Experiment with different solvents, temperatures, and reaction times.
-
Choice of base: The base used in the HWE or Wittig reaction can significantly impact the yield.
-
Purity of starting materials: Ensure that your starting materials, such as methyl 4-formylbenzoate and the phosphonate or phosphonium ylide, are pure.
-
Inert atmosphere: For some sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
Q4: How can I minimize the formation of the cis isomer?
A4: To favor the formation of the desired trans isomer:
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Use the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction is known to have a high stereoselectivity for the formation of the trans (E) isomer of stilbenes.[2][8]
-
Stabilized Wittig reagents: If using a Wittig reaction, employing a stabilized ylide can increase the proportion of the trans isomer.
-
Reaction conditions: Modifying the solvent and temperature can influence the cis/trans ratio.
-
Isomerization: If a mixture of isomers is obtained, the cis isomer can sometimes be converted to the more stable trans isomer through techniques like iodine-catalyzed photoisomerization.[12][13]
Q5: What are the key considerations for scaling up the synthesis?
A5: When scaling up the synthesis from the lab to a pilot or industrial scale, consider the following:[11]
-
Heat transfer: Olefin metathesis reactions can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates.
-
Reagent addition: The rate of addition of reagents may need to be controlled to manage the reaction exotherm.
-
Purification: Chromatography, which is common in the lab, may not be practical for large-scale purification. Crystallization and recrystallization are often preferred methods for large-scale purification of stilbene derivatives.[14]
-
Process safety: A thorough safety assessment is necessary to identify and mitigate any potential hazards associated with the large-scale reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of impurities in starting materials. | - Verify the activity of the catalyst and the purity of the reagents.- Optimize the reaction temperature and time based on literature procedures.- Purify starting materials before use. |
| Low yield | - Suboptimal reaction conditions.- Incomplete conversion of starting materials.- Product loss during workup and purification. | - Perform small-scale optimization experiments to find the best conditions.- Monitor the reaction progress by TLC or LC-MS to ensure completion.- Optimize the extraction and purification steps to minimize product loss. |
| High percentage of cis isomer | - Use of a non-stabilized Wittig reagent.- Unfavorable reaction conditions. | - Switch to the Horner-Wadsworth-Emmons reaction.- If using a Wittig reaction, use a stabilized ylide.- After the reaction, consider an isomerization step using iodine and light.[12][13] |
| Difficulty in purifying the product | - Similar polarities of cis and trans isomers.- Presence of byproducts with similar properties to the product. | - Use column chromatography with a carefully selected eluent system.- Recrystallization from a suitable solvent can be effective for separating isomers.[14] |
| Reaction does not go to completion | - Insufficient catalyst loading.- Deactivation of the catalyst.- Reversible reaction equilibrium. | - Increase the catalyst loading.- Ensure an inert atmosphere if the catalyst is sensitive to air or moisture.- Consider using a different catalyst or reaction conditions to drive the reaction to completion. |
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl 4-(diethylphosphonomethyl)benzoate
-
Methyl 4-formylbenzoate
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Brine
Procedure:
-
Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 4-(diethylphosphonomethyl)benzoate (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde: To the ylide solution, add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water and then a small amount of cold methanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DCM and methanol to yield the pure trans-Dimethyl 4,4'-stilbenedicarboxylate.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Typical Yield | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Methyl 4-(diethylphosphonomethyl)benzoate, Methyl 4-formylbenzoate | 70-90% | High yield, high stereoselectivity for trans isomer, easy removal of byproducts.[2][8] | Requires preparation of the phosphonate reagent. |
| Wittig Reaction | Methyl-4-(triphenylphosphoniomethyl)benzoate bromide, Methyl 4-formylbenzoate | 50-80% | Well-established method, tolerant of many functional groups.[1] | Can produce a mixture of cis/trans isomers, triphenylphosphine oxide byproduct can be difficult to remove.[15] |
| Sulfur-based Method | p-Toluic acid, Sulfur | ~34%[5] | Inexpensive starting materials. | Low yield, harsh reaction conditions (high temperature and pressure), production of H2S.[5] |
| Four-Step Process from Alkyl p-formylbenzoates | Alkyl p-formylbenzoate | Not specified | Utilizes readily available starting materials. | Multi-step process, potentially lower overall yield.[6] |
Visualizations
Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Diagram 2: Wittig Reaction Workflow
Caption: Wittig reaction synthesis workflow.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. US5473098A - Process for the preparation of stilbenedicarboxylate esters - Google Patents [patents.google.com]
- 7. US4789755A - Process for the preparation of stilbenedicarboxylate derivatives - Google Patents [patents.google.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 12. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing isomerization during the synthesis of trans-stilbene derivatives.
Welcome to the technical support center for the synthesis of trans--stilbene derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent the unwanted isomerization of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing trans-stilbene derivatives with high stereoselectivity?
A1: Several methods are widely used to synthesize trans-stilbene derivatives with a high degree of stereoselectivity. The most common include:
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for achieving high (E)-selectivity. The HWE reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. It is known for its reliability in producing the trans-alkene as the major product.[1][2][3]
-
The Wittig Reaction (with stabilized ylides): When using a stabilized ylide (containing an electron-withdrawing group), the Wittig reaction generally favors the formation of the trans (E)-isomer.[1] However, with non-stabilized or semi-stabilized ylides, the selectivity can be lower, often favoring the cis (Z)-isomer.
-
The Heck Reaction: This palladium-catalyzed cross-coupling reaction of an aryl halide with a styrene derivative is a powerful tool for stilbene synthesis and generally provides high selectivity for the trans-isomer.[4][5][6]
-
The McMurry Reaction: This reductive coupling of two molecules of an aldehyde or ketone using a low-valent titanium reagent is particularly useful for the synthesis of symmetrical trans-stilbenes.[7][8][9]
Q2: Why does cis-stilbene form during a synthesis targeting the trans-isomer?
A2: The formation of the cis (Z)-isomer in a reaction designed to produce the trans (E)-isomer can be attributed to several factors related to the reaction mechanism and conditions:
-
Reaction Kinetics vs. Thermodynamics: In some reactions, the cis-isomer may be the kinetically favored product, meaning it is formed faster, even though the trans-isomer is thermodynamically more stable.
-
Nature of the Ylide in Wittig Reactions: In the Wittig reaction, non-stabilized ylides tend to yield the cis-alkene as the major product. Semi-stabilized ylides often give a mixture of both isomers.
-
Reaction Conditions: Factors such as the choice of solvent, base, and temperature can significantly influence the stereochemical outcome of the reaction. For instance, in the Wittig reaction, polar aprotic solvents can favor the formation of the cis-isomer.
-
Post-Synthesis Isomerization: trans-Stilbene derivatives can isomerize to the cis-form upon exposure to UV light or sometimes heat.[10][11] This can occur during the reaction workup or storage if proper precautions are not taken.
Q3: How can I determine the ratio of trans to cis isomers in my product mixture?
A3: The most common and reliable method for determining the trans/cis isomer ratio is Proton NMR (¹H NMR) spectroscopy . The vinyl protons of the trans and cis isomers resonate at distinct chemical shifts. Typically, the vinyl protons of the trans-isomer appear further downfield (at a higher ppm value) compared to the cis-isomer due to the anisotropic effect of the phenyl rings.[12][13][14][15][16] By integrating the signals corresponding to the vinyl protons of each isomer, you can calculate their relative ratio in the mixture.[17]
Q4: How should I purify my trans-stilbene derivative to remove the cis-isomer?
A4: The purification of trans-stilbene derivatives from their cis-isomers can typically be achieved by one of the following methods:
-
Recrystallization: This is often the most effective and straightforward method. trans-Stilbene and its derivatives are generally more crystalline and less soluble than their cis-counterparts in common solvents like ethanol or hexane.[18][19] Dissolving the crude mixture in a hot solvent and allowing it to cool slowly will often lead to the selective crystallization of the pure trans-isomer.
-
Column Chromatography: If recrystallization is not effective, silica gel or alumina column chromatography can be used to separate the isomers.[13] Due to the difference in polarity and shape, the two isomers will have different retention factors, allowing for their separation.
Q5: What are the best practices for storing trans-stilbene derivatives to prevent isomerization?
A5: To prevent the isomerization of trans-stilbene derivatives to the cis-form during storage, the following precautions should be taken:
-
Protection from Light: Many stilbene derivatives are photosensitive and can undergo trans to cis isomerization upon exposure to UV or even fluorescent light.[10] It is crucial to store these compounds in amber vials or wrapped in aluminum foil to protect them from light.
-
Low Temperature Storage: Storing the compounds at low temperatures, such as in a refrigerator or freezer, can help to minimize the rate of any potential thermal isomerization. The samples should be kept in a dark environment at -20°C for long-term stability.[10]
-
Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guide
Problem 1: My Horner-Wadsworth-Emmons (HWE) reaction is producing a low yield of the desired trans-stilbene derivative.
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of the Phosphonate | Ensure the base used is strong enough to fully deprotonate the phosphonate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. Ensure anhydrous conditions as moisture will quench the base. |
| Poor Reactivity of the Aldehyde/Ketone | Sterically hindered or electron-rich carbonyl compounds may react sluggishly. Consider increasing the reaction temperature or using a more reactive phosphonate ylide. |
| Side Reactions | The phosphonate ylide can react with other electrophiles. Ensure all reagents and solvents are pure and free of contaminants. |
| Suboptimal Reaction Conditions | The choice of solvent can be critical. Aprotic solvents like THF or DMF are generally preferred. Optimize the reaction temperature and time. |
Problem 2: My Wittig reaction with a stabilized ylide is giving a poor E/Z ratio.
| Possible Cause | Suggested Solution |
| Ylide is not sufficiently stabilized | If the electron-withdrawing group on the ylide is not strong enough, the selectivity for the E-isomer will be reduced. Consider using a Horner-Wadsworth-Emmons reaction instead. |
| Presence of Lithium Salts | Lithium salts can affect the stereochemical outcome of the Wittig reaction. Using sodium- or potassium-based bases (e.g., NaH, KOtBu) in a salt-free manner can improve E-selectivity. |
| Solvent Effects | Polar aprotic solvents can sometimes decrease E-selectivity. Experiment with less polar solvents like toluene or benzene. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve the stereoselectivity. |
Problem 3: I am observing significant isomerization of my purified trans-stilbene derivative upon standing in the lab.
| Possible Cause | Suggested Solution |
| Exposure to Light | The compound is likely photosensitive. Immediately transfer it to an amber vial or wrap the container in aluminum foil. Work with the compound under dim light.[10] |
| Elevated Temperature | Some stilbene derivatives can isomerize at elevated temperatures. Store the compound in a refrigerator or freezer. |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can sometimes catalyze isomerization. Ensure the purified product is neutral. If necessary, wash with a dilute neutral buffer and re-purify. |
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical trans-Stilbene Derivative via McMurry Reaction
This protocol is a general guideline for the reductive coupling of an aromatic aldehyde to form a symmetrical trans-stilbene.
Materials:
-
Aromatic aldehyde
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add zinc powder (4 eq.).
-
Suspend the zinc powder in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2 eq.) dropwise to the stirred suspension. The mixture will turn from colorless to a black slurry of low-valent titanium.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.
-
Cool the mixture to room temperature and then add a solution of the aromatic aldehyde (1 eq.) in anhydrous THF dropwise.
-
After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding it to a cold aqueous solution of K₂CO₃ (10%).
-
Stir the mixture for 30 minutes and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure trans-stilbene derivative.[7]
Protocol 2: Purification of trans-Stilbene by Recrystallization
This protocol describes a general procedure for purifying trans-stilbene from a mixture containing the cis-isomer.
Materials:
-
Crude stilbene mixture
-
Ethanol (95%) or Hexane
Procedure:
-
Place the crude stilbene mixture in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, the less soluble trans-stilbene will start to crystallize.
-
To maximize the yield, place the flask in an ice bath for 15-20 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified trans-stilbene crystals in a vacuum oven or in a desiccator.
-
Check the purity of the recrystallized product by TLC and melting point analysis.[18][19]
Visualizations
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. McMurry reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 16. Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 18. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 19. juliethahn.com [juliethahn.com]
Validation & Comparative
A Comparative Guide to the Properties of cis- and trans-Dimethyl 4,4'-stilbenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the geometric isomers, cis- and trans-dimethyl 4,4'-stilbenedicarboxylate. The distinct spatial arrangement of the substituents around the central carbon-carbon double bond in these isomers gives rise to significant differences in their physical, spectroscopic, and biological properties. This document summarizes key experimental data to facilitate informed decisions in research and development applications.
General and Physical Properties
The fundamental properties of the cis and trans isomers of dimethyl 4,4'-stilbenedicarboxylate are summarized below. The planarity and symmetry of the trans isomer result in a more stable crystal lattice, leading to a significantly higher melting point compared to the less symmetrical cis isomer.
| Property | cis-Dimethyl 4,4'-stilbenedicarboxylate | trans-Dimethyl 4,4'-stilbenedicarboxylate |
| Chemical Structure | ![]() | ![]() |
| CAS Number | 143130-82-9[1][2] | 34541-73-6[3][4] |
| Molecular Formula | C₁₈H₁₆O₄[1][2] | C₁₈H₁₆O₄[3][4] |
| Molecular Weight | 296.32 g/mol [1][2] | 296.32 g/mol [3][4] |
| IUPAC Name | methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[5] | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[6] |
| Appearance | White to pale yellow crystals or powder[5] | White to cream crystals or powder[3] |
| Melting Point | 112-114 °C[7] | 233.5-239.5 °C[3] |
| Boiling Point | 448.3±34.0 °C (Predicted)[7] | 448.3 °C at 760 mmHg |
| Solubility | Generally higher than the trans isomer in common organic solvents (qualitative). | Generally lower than the cis isomer in common organic solvents (qualitative). |
Spectroscopic Properties
The geometric differences between the cis and trans isomers are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Parameter | Expected for cis Isomer | Expected for trans Isomer |
| ¹H NMR | Vinylic Protons (H-C=C-H) Chemical Shift | Expected to be slightly upfield compared to the trans isomer. | Expected to be slightly downfield compared to the cis isomer. |
| Vinylic Protons Coupling Constant (³JHH) | ~9-12 Hz | ~15-18 Hz | |
| ¹³C NMR | Olefinic Carbons (-C=C-) Chemical Shift | Distinct chemical shifts for the two olefinic carbons. | A single chemical shift due to symmetry. |
Infrared (IR) Spectroscopy
The most prominent difference in the IR spectra of cis and trans isomers is the out-of-plane C-H bending vibration of the vinylic hydrogens.
| Vibration | Expected Wavenumber for cis Isomer (cm⁻¹) | Expected Wavenumber for trans Isomer (cm⁻¹) |
| C-H out-of-plane bend (vinylic) | ~680-730 | ~960-980 |
| C=O stretch (ester) | ~1720 | ~1720 |
| C=C stretch (alkene) | ~1640 | ~1640 |
UV-Visible (UV-Vis) Spectroscopy
The extended conjugation in the planar trans isomer allows for a π-π* transition at a lower energy (longer wavelength) compared to the sterically hindered and less planar cis isomer.
| Parameter | cis Isomer | trans Isomer |
| λmax (in organic solvents) | Expected around 280-290 nm | Expected around 310-330 nm[8] |
Synthesis and Isomerization
The synthesis of these isomers typically involves distinct strategies, with the trans isomer being the thermodynamically more stable and often the primary product of standard reactions.
Synthesis of trans-Dimethyl 4,4'-stilbenedicarboxylate
A common method for the synthesis of trans-stilbenes is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.
Experimental Workflow: Wittig Reaction
Caption: Wittig reaction workflow for trans-isomer synthesis.
Protocol: Wittig Reaction
-
Ylide Generation: Benzyltriphenylphosphonium chloride is treated with a strong base, such as sodium hydride or sodium methoxide, in an anhydrous solvent like THF or DMF to generate the corresponding phosphorus ylide.
-
Reaction with Aldehyde: Methyl 4-formylbenzoate, dissolved in the same solvent, is added to the ylide solution. The reaction mixture is typically stirred at room temperature or with gentle heating.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield trans-dimethyl 4,4'-stilbenedicarboxylate. Stabilized ylides generally favor the formation of the (E)-alkene.
Synthesis of cis-Dimethyl 4,4'-stilbenedicarboxylate via Photoisomerization
The cis isomer is often obtained by the photochemical isomerization of the more stable trans isomer.
Caption: Hypothesized structure-activity relationship.
Further investigation into the cytotoxic, anti-proliferative, and other biological activities of both cis- and trans-dimethyl 4,4'-stilbenedicarboxylate is warranted to explore their potential in drug development.
Conclusion
The cis and trans isomers of this compound exhibit distinct and measurable differences in their physical and spectroscopic properties, stemming from their unique geometric structures. The trans isomer is characterized by its higher melting point and longer wavelength UV absorption, while the cis isomer is less thermally stable. These differences are critical for their identification, separation, and potential application. While direct biological data is sparse, the established trends in stilbene pharmacology suggest that the cis isomer may hold greater potential as a cytotoxic agent, making both isomers interesting candidates for further investigation in medicinal chemistry and materials science.
References
- 1. TRANS-STILBENE(103-30-0) 1H NMR spectrum [chemicalbook.com]
- 2. Dimethyl trans-stilbene-4,4'-dicarboxylate, 98+% 1 g | Request for Quote [thermofisher.com]
- 3. Dimethyl trans-stilbene-4,4'-dicarboxylate, 98+% | Fisher Scientific [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIMETHYL CIS-STILBENE-4,4'-DICARBOXYLATE CAS#: 143130-82-9 [m.chemicalbook.com]
- 7. jtcps.journals.ekb.eg [jtcps.journals.ekb.eg]
- 8. 4,4'-DIMETHYL-TRANS-STILBENE(18869-29-9) 1H NMR spectrum [chemicalbook.com]
Comparative Analysis of Dimethyl 4,4'-stilbenedicarboxylate and Other Stilbenoids in Biological Assays: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the biological evaluation of Dimethyl 4,4'-stilbenedicarboxylate. To date, no public domain experimental data from biological assays for this specific stilbenoid could be identified. This guide, therefore, provides a comparative overview of well-characterized stilbenoids—Resveratrol, Pterostilbene, Piceatannol, and Oxyresveratrol—to offer a foundational understanding of the potential biological activities that could be explored for this compound. The experimental protocols and signaling pathways detailed herein are standard methodologies in the field and can serve as a practical starting point for future investigations into this and other novel stilbenoid compounds.
Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse pharmacological properties.[1][2] These compounds, characterized by a C6-C2-C6 backbone, are produced by plants in response to stress, such as microbial infections or UV radiation.[3][4] The most extensively studied stilbenoid, resveratrol, has been investigated for its potential antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[5][6] This guide provides a comparative look at the biological activities of prominent stilbenoids, offering a framework for the potential evaluation of lesser-studied derivatives like this compound.
Comparative Biological Activities of Prominent Stilbenoids
While data on this compound is unavailable, a wealth of information exists for other stilbenoids. The following tables summarize key quantitative data from various biological assays for Resveratrol, Pterostilbene, Piceatannol, and Oxyresveratrol, focusing on cytotoxicity, anti-inflammatory, and antioxidant activities.
Cytotoxicity Data
The cytotoxic effects of stilbenoids are crucial for their potential application as anticancer agents. These effects are typically evaluated using assays that measure cell viability, such as the MTT assay, in various cancer cell lines.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Resveratrol | MCF-7 (Breast Cancer) | MTT Assay | 55 | [5] |
| PC-3 (Prostate Cancer) | MTT Assay | 68 | [6] | |
| HT-29 (Colon Cancer) | MTT Assay | >100 | [7] | |
| Pterostilbene | MCF-7 (Breast Cancer) | MTT Assay | 14.8 | [8] |
| NCI-H460 (Lung Cancer) | MTT Assay | 47.2 | [8] | |
| LNCaP (Prostate Cancer) | MTT Assay | 2.5 | [6] | |
| Piceatannol | MCF-7 (Breast Cancer) | MTT Assay | 15 | [9] |
| PC12 (Pheochromocytoma) | Cell Viability Assay | ~5-10 | [10] | |
| HL-60 (Leukemia) | MTS Assay | 0.24 | [11] | |
| Oxyresveratrol | HT-29 (Colon Cancer) | MTT Assay | ~2-fold more potent than Resveratrol | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of stilbenoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Cell Line | Assay | Key Findings | Reference |
| Resveratrol | RAW 264.7 | NO Production | Significant inhibition of NO production | [12] |
| Pterostilbene | RAW 264.7 | NO Production | Inhibition of NO production | [13] |
| Piceatannol | RAW 264.7 | NO Production | Inhibition of NO production | [12] |
| Oxyresveratrol | RAW 264.7 | NO Production | Potent inhibition of NO production | [7] |
Antioxidant Activity
The antioxidant capacity of stilbenoids is a key aspect of their protective effects. Common assays to measure this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC₅₀ (µM) or Activity | Reference |
| Resveratrol | DPPH Radical Scavenging | ~22 | [14] |
| Pterostilbene | DPPH Radical Scavenging | More potent than resveratrol | |
| Piceatannol | DPPH Radical Scavenging | Higher antioxidant capacity than resveratrol | |
| Oxyresveratrol | DPPH Radical Scavenging | Strong antioxidant activity | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are standard protocols for key biological assays relevant to the evaluation of stilbenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the stilbenoid compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the stilbenoid compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-treated control.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Sample Preparation: Prepare various concentrations of the stilbenoid compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Caption: Simplified NF-κB signaling pathway, a key target in inflammation modulated by stilbenoids.
Conclusion
While this compound remains a molecule of unknown biological significance, the extensive research on other stilbenoids provides a clear roadmap for its future evaluation. The comparative data and standardized protocols presented in this guide are intended to facilitate such investigations. By applying these established methodologies, researchers can begin to elucidate the biological activity of this compound and determine its potential as a therapeutic agent. Further studies are warranted to explore the bioactivities of this and other understudied stilbene derivatives, which may hold promise for the development of new pharmaceuticals.
References
- 1. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Theoretical and Experimental Studies of N,N-Dimethyl-N′-Picryl-4,4′-Stilbenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (CAS 10374-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Stilbenes with anti-inflammatory and cytotoxic activity from the rhizomes of Bletilla ochracea Schltr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
Comparative Antitumor Efficacy of Stilbene Analogs: A Guide for Researchers
Introduction
Stilbenes, a class of polyphenolic compounds, have garnered significant attention in cancer research due to their potent antitumor properties. Resveratrol, a well-known stilbene found in grapes and red wine, has been extensively studied for its chemopreventive and therapeutic potential.[1] However, its clinical application is often hampered by low bioavailability.[2][3][4] This has spurred the investigation of various stilbene analogs with modified chemical structures aimed at enhancing their potency, stability, and bioavailability.[5] This guide provides a comparative analysis of the antitumor activities of prominent stilbene analogs, supported by experimental data, to aid researchers in drug development and scientific inquiry.
The antitumor effects of stilbene compounds are multifaceted, encompassing the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor growth and metastasis.[6][7] Modifications to the stilbene scaffold, such as the number and position of hydroxyl and methoxy groups, can significantly influence these biological activities.[8][9] For instance, methoxylated analogs of resveratrol often exhibit increased lipophilicity and resistance to metabolic degradation, leading to improved bioavailability and, in many cases, enhanced cytotoxic effects against cancer cells.[8][7][9]
This guide will delve into a comparative analysis of key stilbene analogs, presenting data on their cytotoxic effects, their ability to induce apoptosis and cell cycle arrest, and the underlying signaling pathways they modulate.
Data Presentation: Comparative Cytotoxicity of Stilbene Analogs
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a stilbene analog required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of various stilbene analogs against different human cancer cell lines, providing a direct comparison of their cytotoxic potential.
Table 1: IC50 Values (µM) of Stilbene Analogs in Various Cancer Cell Lines
| Stilbene Analog | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Resveratrol | SW480 (Colorectal) | >100 | 48 | [10] |
| Resveratrol | HepG2 (Hepatoblastoma) | >100 | 48 | [10] |
| Resveratrol | A549 (Lung) | 33.0 | Not Specified | [11] |
| Resveratrol | HL-60 (Leukemia) | 54.09 | Not Specified | [12] |
| Pterostilbene | CCRF-CEM (Leukemia) | Not Specified | Not Specified | [12] |
| Piceatannol | CCRF-CEM (Leukemia) | 4.57 | Not Specified | [12] |
| 3,4,4ʹ-tri-methoxystilbene | HL-60 (Leukemia) | Lower than Resveratrol | 24 | [8] |
| 3,4,2ʹ,4ʹ-tetra-methoxystilbene | HL-60 (Leukemia) | Lower than Resveratrol | 24 | [8] |
| 3,4,5-trimethoxy-4′-bromo-cis-stilbene (BCS) | A549 (Lung) | 0.03 | Not Specified | [11] |
| trans-isomer of BCS | A549 (Lung) | 6.36 | Not Specified | [11] |
| Ferrocenyl-stilbene analog (Compound 17) | SW480 (Colorectal) | 5.9 | 48 | [10] |
| Ferrocenyl-stilbene analog (Compound 17) | HepG2 (Hepatoblastoma) | 5.9 | 48 | [10] |
| (E)-4-(4-methoxystyryl)aniline | Not Specified | High | Not Specified | [6] |
| 3,3′,4,4′,5,5′-hexahydroxy-trans-stilbene (M8) | Various | High | Not Specified | [6] |
| Isorhapontigenin | T24T (Bladder) | 55.2 ± 2.3 | Not Specified | [13] |
| Isorhapontigenin | MCF-7 (Breast) | 34.16 | Not Specified | [13] |
Table 2: Apoptosis Induction by Stilbene Analogs
| Stilbene Analog | Cancer Cell Line | Observations | Reference |
| Monohydroxylated (E)-stilbenes (e.g., 5dy, 5jy) | MDA-MB-468 (Breast) | Induced apoptosis, correlated with antiproliferative activity.[14][15] | [14][15] |
| Resveratrol and methoxy derivatives | HL-60 and THP-1 (Leukemia) | All tested stilbenes induced apoptosis, particularly in the late stages.[8] | [8] |
| 3,4,4ʹ-tri-methoxystilbene | HL-60 (Leukemia) | Potent inducer of apoptosis.[8] | [8] |
| 3,4,2ʹ,4ʹ-tetra-methoxystilbene | HL-60 (Leukemia) | Potent inducer of apoptosis.[8] | [8] |
| 3,4,5-trimethoxy-4′-bromo-cis-stilbene (BCS) | A549 (Lung) | Increased sub-G1 phase DNA content, indicating apoptosis.[11] | [11] |
| Isorhapontigenin | T24T, UMUC3, RT112 (Bladder), HCT116 (Colon) | Exerted anticancer effects by inducing apoptosis.[13] | [13] |
Table 3: Cell Cycle Arrest Induced by Stilbene Analogs
| Stilbene Analog | Cancer Cell Line | Phase of Arrest | Observations | Reference |
| 3,4,4ʹ-tri-methoxystilbene | HL-60 and THP-1 (Leukemia) | G2/M | Higher cytotoxicity correlated with G2/M arrest.[8] | [8] |
| 3,4,2ʹ,4ʹ-tetra-methoxystilbene | HL-60 and THP-1 (Leukemia) | G2/M | Higher cytotoxicity correlated with G2/M arrest.[8] | [8] |
| 3,4,5-trimethoxy-4′-bromo-cis-stilbene (BCS) | A549 (Lung) | G2/M | Induced arrest at the G2/M phase.[11] | [11] |
| Isorhapontigenin | MCF-7, T47D, MDA-MB-231 (Breast) | Not Specified | Induced cell cycle arrest.[13] | [13] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to scientific research. Below are the protocols for key experiments commonly used to evaluate the antitumor activity of stilbene analogs.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: The following day, the cells are treated with various concentrations of the stilbene analogs (e.g., 1-150 µM) or vehicle control (DMSO, not exceeding 0.1%) for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Culture and Treatment: Cells (1 x 10^6/well) are seeded in 6-well plates and treated with stilbene analogs or vehicle control for 24 hours.[8]
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, followed by incubation in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Similar to the apoptosis assay, cells are cultured and treated with the compounds of interest.[8]
-
Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are then washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified using appropriate software.
Visualization of Key Mechanisms
Signaling Pathways
Stilbene analogs exert their antitumor effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a simplified overview of some key pathways targeted by these compounds.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 4. Resveratrol or Pterostilbene? A review of two promising stilbenes - CIRCE Scientific [circescientific.com]
- 5. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stilbene Compounds Inhibit Tumor Growth by the Induction of Cellular Senescence and the Inhibition of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, antitumor evaluation, and apoptosis-inducing activity of hydroxylated (E)-stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Chemical Structure of Synthesized Dimethyl 4,4'-stilbenedicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of any novel compound necessitates rigorous structural validation. This guide provides a comparative framework for confirming the chemical identity of Dimethyl 4,4'-stilbenedicarboxylate, a promising molecule in various research domains. We present a detailed analysis of its spectroscopic data alongside comparable data from three alternative compounds: Dimethyl terephthalate, 4,4'-dimethyl-trans-stilbene, and the naturally occurring stilbenoid, Resveratrol. This guide offers experimental protocols and visual workflows to aid researchers in their validation processes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives. This allows for a direct comparison of their structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~8.05 | d, J = 8.4 Hz | 4H | Aromatic (H-2, H-6, H-2', H-6') |
| ~7.65 | d, J = 8.4 Hz | 4H | Aromatic (H-3, H-5, H-3', H-5') | |
| ~7.20 | s | 2H | Vinylic (=CH) | |
| ~3.90 | s | 6H | Methyl (-OCH₃) | |
| Dimethyl terephthalate | 8.11 | s | 4H | Aromatic (H-2, H-3, H-5, H-6) |
| 3.94 | s | 6H | Methyl (-OCH₃) | |
| 4,4'-dimethyl-trans-stilbene | ~7.40 | d, J = 8.0 Hz | 4H | Aromatic (H-2, H-6, H-2', H-6') |
| ~7.15 | d, J = 8.0 Hz | 4H | Aromatic (H-3, H-5, H-3', H-5') | |
| ~7.05 | s | 2H | Vinylic (=CH) | |
| ~2.35 | s | 6H | Methyl (-CH₃) | |
| Resveratrol | ~7.38 | d, J = 8.6 Hz | 2H | Aromatic (H-2', H-6') |
| ~6.88 | d, J = 8.6 Hz | 2H | Aromatic (H-3', H-5') | |
| ~6.95 | d, J = 16.3 Hz | 1H | Vinylic (=CH) | |
| ~6.80 | d, J = 16.3 Hz | 1H | Vinylic (=CH) | |
| ~6.48 | t, J = 2.1 Hz | 1H | Aromatic (H-4) | |
| ~6.20 | d, J = 2.1 Hz | 2H | Aromatic (H-2, H-6) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~166.5 | Carbonyl (C=O) |
| ~142.0 | Aromatic (C-4, C-4') | |
| ~130.0 | Aromatic (C-1, C-1') | |
| ~129.5 | Vinylic (=CH) | |
| ~127.0 | Aromatic (C-2, C-6, C-2', H-6') | |
| ~126.5 | Aromatic (C-3, C-5, C-3', H-5') | |
| ~52.0 | Methyl (-OCH₃) | |
| Dimethyl terephthalate | 166.2 | Carbonyl (C=O) |
| 134.1 | Aromatic (C-1, C-4) | |
| 129.6 | Aromatic (C-2, C-3, C-5, C-6) | |
| 52.5 | Methyl (-OCH₃) | |
| 4,4'-dimethyl-trans-stilbene | ~137.0 | Aromatic (C-4, C-4') |
| ~135.0 | Aromatic (C-1, C-1') | |
| ~129.5 | Aromatic (C-3, C-5, C-3', H-5') | |
| ~128.0 | Vinylic (=CH) | |
| ~126.5 | Aromatic (C-2, C-6, C-2', H-6') | |
| ~21.0 | Methyl (-CH₃) | |
| Resveratrol | ~159.0 | Aromatic (C-3, C-5) |
| ~157.5 | Aromatic (C-4') | |
| ~140.5 | Aromatic (C-1) | |
| ~128.5 | Vinylic (=CH) | |
| ~128.0 | Aromatic (C-2', C-6') | |
| ~126.0 | Vinylic (=CH) | |
| ~116.0 | Aromatic (C-3', C-5') | |
| ~105.0 | Aromatic (C-4) | |
| ~102.0 | Aromatic (C-2, C-6) |
Table 3: FT-IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | ~3050, ~2950 | C-H stretch (aromatic, aliphatic) |
| ~1720 | C=O stretch (ester) | |
| ~1600, ~1450 | C=C stretch (aromatic) | |
| ~1280, ~1100 | C-O stretch (ester) | |
| ~970 | =C-H bend (trans-alkene) | |
| Dimethyl terephthalate | 3010, 2960 | C-H stretch (aromatic, aliphatic) |
| 1725 | C=O stretch (ester) | |
| 1610, 1435 | C=C stretch (aromatic) | |
| 1280, 1120 | C-O stretch (ester) | |
| 4,4'-dimethyl-trans-stilbene | ~3020, ~2920 | C-H stretch (aromatic, aliphatic) |
| ~1600, ~1515 | C=C stretch (aromatic) | |
| ~965 | =C-H bend (trans-alkene) | |
| Resveratrol | 3600-3200 (broad) | O-H stretch (hydroxyl) |
| ~3020 | C-H stretch (aromatic, vinylic) | |
| ~1605, ~1585 | C=C stretch (aromatic, alkene) | |
| ~965 | =C-H bend (trans-alkene) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 296 [M]⁺ | 265 [M-OCH₃]⁺, 237 [M-COOCH₃]⁺, 178 [M-2xCOOCH₃]⁺ |
| Dimethyl terephthalate | 194 [M]⁺ | 163 [M-OCH₃]⁺, 133 [M-COOCH₃]⁺ |
| 4,4'-dimethyl-trans-stilbene | 208 [M]⁺ | 193 [M-CH₃]⁺, 178 [M-2xCH₃]⁺ |
| Resveratrol | 228 [M]⁺ | 211 [M-OH]⁺, 181, 145, 132 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).
-
Detector: Ensure the detector is properly tuned.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
Visualizing the Validation Workflow and Compound Comparison
To further clarify the process and relationships, the following diagrams are provided.
Caption: Workflow for the synthesis and structural validation of a chemical compound.
Caption: Logical relationships between the target compound and its alternatives.
A Comparative Guide to Polyesters: Performance as a Function of Dicarboxylate Monomers
For Researchers, Scientists, and Drug Development Professionals
The versatility of polyesters, a cornerstone class of polymers, stems from the remarkable ability to tune their properties by carefully selecting their constituent monomers. The dicarboxylate monomer, in particular, plays a pivotal role in defining the final polymer's thermal resistance, mechanical strength, and biodegradability. This guide provides an objective comparison of polyesters synthesized from different dicarboxylate monomers, supported by experimental data, to aid in the rational design of materials for advanced applications.
Performance Comparison: How Dicarboxylate Structure Dictates Polyester Properties
The structure of the dicarboxylic acid used in polyester synthesis directly influences chain mobility, packing efficiency, and susceptibility to hydrolysis, which in turn governs the macroscopic properties of the material.
Thermal Properties
The thermal stability of a polyester is critical for its processing and end-use applications. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
-
Aromatic vs. Aliphatic Dicarboxylates: The incorporation of rigid aromatic rings, such as in terephthalic acid (TPA), into the polymer backbone significantly restricts chain rotation compared to flexible linear aliphatic chains (e.g., adipic acid, succinic acid). This rigidity leads to substantially higher Tg and Tm values, enhancing the material's heat resistance. For instance, polyesters based on aromatic dicarboxylates generally exhibit better thermal stability than their aliphatic counterparts.[1] Conversely, decreasing the carbon chain length of aliphatic dicarboxylate monomers tends to increase the Tg of the resulting copolyester.[2]
-
Cyclic and Spirocyclic Dicarboxylates: Introducing non-aromatic cyclic structures is another effective strategy to increase polymer chain stiffness.[3] Monomers like 1,4-cyclohexanedicarboxylic acid (CHDA) can improve thermal properties.[1] Furthermore, novel spirocyclic dicarboxylate monomers have been shown to produce amorphous polyesters with thermal stability up to 300 °C and Tg values ranging from 12–49 °C.[3]
-
Furan-Based Dicarboxylates: Bio-based monomers like 2,5-furandicarboxylic acid (FDCA) offer a sustainable alternative to TPA. Polyesters derived from FDCA, such as poly(ethylene furanoate) (PEF), exhibit properties comparable to and sometimes superior to their petroleum-based analogs like PET, including a higher Tg.
Mechanical Properties
The mechanical performance of polyesters, including tensile strength and modulus (stiffness), is strongly linked to the monomer structure.
-
Rigidity and Strength: The presence of aromatic and rigid cyclic units in the dicarboxylate monomer enhances the cohesive strength and stiffness of the polymer.[2] This results in materials with higher tensile strength and elastic modulus. For example, polyesters synthesized from dicarboxylates with shorter carbon chains exhibit higher cohesive strength.[2]
-
Flexibility and Elongation: Long-chain aliphatic dicarboxylates, such as sebacic acid or dodecanedioic acid, introduce flexibility into the polymer backbone. This results in polyesters with lower modulus, higher elongation at break, and more elastomeric properties.
Biodegradability
The susceptibility of polyesters to microbial or hydrolytic degradation is a key consideration for environmental and biomedical applications.
-
Aliphatic vs. Aromatic Content: Aliphatic polyesters are known for their biodegradability due to the hydrolyzable nature of their ester bonds.[1] In contrast, the high packing density and hydrophobicity of aromatic polyesters like PET make them highly resistant to microbial attack. Copolymers that incorporate both aliphatic and aromatic units, such as poly(butylene adipate-co-terephthalate) (PBAT), can balance mechanical properties and biodegradability.
-
Chain Length: In aliphatic polyesters, the rate of biodegradation can be influenced by the length of the dicarboxylate monomer. Increasing the number of methylene groups in the main chain can affect the crystallinity and, consequently, the degradation rate.
Data Summary
The following tables summarize key performance data for polyesters synthesized from a variety of dicarboxylate monomers, as reported in the literature.
Table 1: Thermal Properties of Polyesters from Various Dicarboxylate Monomers
| Polyester System | Dicarboxylate Monomer(s) | Tg (°C) | Tm (°C) | Td, 5% (°C) (Temp. at 5% weight loss) | Source(s) |
| Aliphatic Polyesters from Spiro-diester | Spirocyclic dicarboxylate derived from levulinic acid | 12 - 49 | Amorphous | >300 | [3] |
| Aliphatic-Aromatic Copolyesters | Dimethyl Malonate (DMM) / Dimethyl Terephthalate (DMT) | ~60 | - | - | [2] |
| Aliphatic-Aromatic Copolyesters | Dimethyl Succinate (DMSu) / Dimethyl Terephthalate (DMT) | ~55 | - | - | [2] |
| Aliphatic-Aromatic Copolyesters | Dimethyl Glutarate (DMG) / Dimethyl Terephthalate (DMT) | ~48 | - | - | [2] |
| Aliphatic-Aromatic Copolyesters | Dimethyl Adipate (DMA) / Dimethyl Terephthalate (DMT) | ~40 | - | - | [2] |
| Aliphatic-Aromatic Copolyesters | Dimethyl Sebacate (DMSe) / Dimethyl Terephthalate (DMT) | ~25 | - | - | [2] |
| Bio-based Polyesters with Acylhydrazone Units (Amorphous) | Resorcinol-derived tri-aromatic dicarboxylate | 35 - 44 | Amorphous | >275 | |
| Bio-based Polyesters with Acylhydrazone Units (Semi-Crystalline) | Hydroquinone-derived tri-aromatic dicarboxylate | - | 158 - 192 | >275 |
Table 2: Mechanical Properties of Polyesters
| Polyester System | Dicarboxylate Monomer(s) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Source(s) |
| Polyester Film (example) | Not specified | 138 | ~78 | - | [4] |
| Aliphatic-Aromatic Copolyester Sizing Film | DMM / DMT | Highest | Lowest | - | [2] |
| Aliphatic-Aromatic Copolyester Sizing Film | DMSe / DMT | Lowest | Highest | - | [2] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of material properties. Below are generalized protocols for the synthesis and characterization of polyesters.
Polyester Synthesis: Melt Polycondensation
Melt polycondensation is a common solvent-free method for synthesizing high molecular weight polyesters.[5][6]
-
Monomer Charging: A dicarboxylic acid (or its dimethyl ester) and a diol are added to a reaction vessel in a defined molar ratio (typically with a slight excess of the diol). A catalyst (e.g., antimony compounds, titanium-based catalysts) is also added.[7]
-
Esterification/Transesterification (First Stage): The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature of 180-250°C.[7][8] In this stage, a low molecular weight prepolymer is formed, and a byproduct (water or methanol) is distilled off.[7][8]
-
Polycondensation (Second Stage): The temperature is increased further to 250-280°C, and a high vacuum is applied.[7] This facilitates the removal of the diol excess and other volatile byproducts, driving the reaction toward the formation of a high molecular weight polymer.[8] The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Polymer Recovery: The molten polymer is extruded from the reactor, cooled, and pelletized for subsequent analysis.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine key thermal transitions like Tg, Tm, and crystallization temperature (Tc).[9][10]
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[11] An empty sealed pan is used as a reference.[12]
-
Thermal Program: The sample and reference are placed in the DSC cell. A controlled thermal cycle is initiated, for example:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected melting point at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This step removes the sample's prior thermal history.[12]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. Data from this scan is typically used for analysis to ensure material properties are measured under consistent conditions.[10]
-
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The Tg is observed as a step change in the baseline, Tc as an exothermic peak, and Tm as an endothermic peak.[10]
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.[13][14]
-
Sample Preparation: A small sample of the polymer (10-15 mg) is placed in a tared TGA pan.[15]
-
Heating Program: The sample is heated in a controlled atmosphere (commonly nitrogen for thermal decomposition or air/oxygen for oxidative stability) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).[15][16]
-
Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.[17]
Mechanical Analysis: Tensile Testing
Tensile testing is performed on polymer films or molded bars to determine properties like tensile strength, Young's modulus, and elongation at break, in accordance with standards such as ISO 527 or ASTM D882.[18][19]
-
Sample Preparation: Polymer samples are prepared in a standardized shape, such as a dumbbell or a rectangular film strip, with defined dimensions.[4][20]
-
Test Procedure: The sample is mounted in the grips of a universal testing machine.[4] A tensile load is applied by moving the crosshead at a constant speed (e.g., 200 mm/min) until the sample fractures.[18][19]
-
Data Acquisition: The force applied and the elongation of the sample are continuously recorded throughout the test.
-
Data Analysis: A stress-strain curve is generated from the force-elongation data. Key parameters are calculated from this curve:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[18]
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[18]
-
Elongation at Break: The percentage increase in length that the sample undergoes before fracturing.[18]
-
Visualizations
Logical Relationships and Workflows
The selection of a dicarboxylate monomer initiates a cascade of effects that determine the final properties and performance of the polyester. This relationship and the general workflow for polyester development are illustrated below.
Caption: Relationship between dicarboxylate monomer structure and key polyester properties.
Caption: General experimental workflow for polyester synthesis and characterization.
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00724F [pubs.rsc.org]
- 4. Strength Evaluation for Polyester Film : Shimadzu (Europe) [shimadzu.eu]
- 5. Polyester - Wikipedia [en.wikipedia.org]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiber-yarn.com [fiber-yarn.com]
- 8. chimia.ch [chimia.ch]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. 2.5. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 17. matestlabs.com [matestlabs.com]
- 18. Mechanical Characteristics | Basic Film Knowledge | TORAY FILMS | TORAY [films.toray]
- 19. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]
- 20. Tensile Testing for PET Films : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Spectroscopic differences between Dimethyl 4,4'-stilbenedicarboxylate and its precursors.
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Distinctions
This guide provides a comprehensive comparison of the spectroscopic properties of dimethyl 4,4'-stilbenedicarboxylate and its common precursors, p-toluic acid and methyl p-toluate. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, verifying product purity, and characterizing novel derivatives in synthetic chemistry and drug development. This document presents key experimental data in a comparative format, outlines relevant synthetic pathways, and provides detailed experimental protocols for spectroscopic analysis.
At a Glance: Key Spectroscopic Differences
The transformation from the precursors to this compound introduces significant changes in the molecule's structure, which are clearly reflected in their respective spectra. The most notable changes include the appearance of signals corresponding to the newly formed carbon-carbon double bond (alkene) in the stilbene backbone and the disappearance of the carboxylic acid hydroxyl group from p-toluic acid upon esterification and subsequent coupling.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, p-toluic acid, and methyl p-toluate.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| p-Toluic Acid | 2500-3300 (broad), 1680-1710 (strong), 1610, 1420 | O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic) |
| Methyl p-Toluate | 2950-3050, 1720-1740 (strong), 1610, 1280 | C-H (aromatic & methyl), C=O (ester), C=C (aromatic), C-O (ester) |
| This compound | 2950-3050, 1715-1735 (strong), 1630, 1270, 965 | C-H (aromatic & methyl), C=O (ester), C=C (aromatic), C-O (ester), C-H bend (trans-alkene) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | Aromatic Protons | Methyl Protons (from Toluyl) | Methyl Protons (from Ester) | Alkene Protons | Carboxylic Acid Proton |
| p-Toluic Acid | ~7.2-8.0 (m) | ~2.4 (s) | - | - | ~12.0-13.0 (s, broad) |
| Methyl p-Toluate | ~7.2-8.0 (m) | ~2.4 (s) | ~3.9 (s) | - | - |
| This compound | ~7.5-8.1 (m) | - | ~3.9 (s) | ~7.2 (s) | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)
| Compound | Aromatic Carbons | Methyl Carbon (from Toluyl) | Methyl Carbon (from Ester) | Alkene Carbons | Carbonyl Carbon |
| p-Toluic Acid | ~128-145 | ~21 | - | - | ~168 |
| Methyl p-Toluate | ~128-143 | ~21 | ~52 | - | ~167 |
| This compound | ~127-143 | - | ~52 | ~129 | ~167 |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| p-Toluic Acid | ~236, 276, 284 | Ethanol |
| Methyl p-Toluate | ~238, 274, 282 | Methanol[1] |
| This compound | ~320 | Chloroform |
Synthetic Pathway
The synthesis of this compound from its precursors can be achieved through several methods. A common conceptual pathway involves the esterification of p-toluic acid to methyl p-toluate, followed by an oxidative coupling reaction. Alternatively, stilbene derivatives can be synthesized via olefination reactions like the Horner-Wadsworth-Emmons reaction or cross-coupling reactions such as the Heck reaction.
Caption: Synthetic route to this compound.
Experimental Protocols
General Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR of p-toluic acid, a broad singlet corresponding to the carboxylic acid proton is expected to disappear upon D₂O exchange.
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The disappearance of the broad O-H stretch of the carboxylic acid and the shift in the C=O stretching frequency are key diagnostic features.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a dual-beam spectrophotometer using quartz cuvettes. Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform) to obtain a solution with an absorbance in the range of 0.1 to 1 AU. The extended conjugation in this compound results in a significant red-shift (bathochromic shift) of the maximum absorption wavelength (λmax) compared to its precursors.
Key Spectroscopic Interpretations
From p-Toluic Acid to Methyl p-Toluate: The primary spectroscopic change observed during the esterification of p-toluic acid is in the IR and ¹H NMR spectra. In the IR spectrum, the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) disappears, and the carbonyl (C=O) stretch shifts to a slightly higher wavenumber, characteristic of an ester. In the ¹H NMR spectrum, the broad singlet for the acidic proton vanishes and a new singlet appears around 3.9 ppm, corresponding to the methyl ester protons. The aromatic and toluyl methyl signals remain largely unchanged.
From Methyl p-Toluate to this compound: The formation of the stilbene backbone introduces several key spectroscopic changes.
-
¹H NMR: A new singlet or a pair of doublets (depending on the resolution and coupling) appears in the alkene region (~7.2 ppm) corresponding to the vinylic protons of the C=C double bond. The singlet for the toluyl methyl group at ~2.4 ppm is absent in the final product.
-
¹³C NMR: New signals corresponding to the vinylic carbons appear around 129 ppm. The signal for the toluyl methyl carbon is no longer present.
-
IR: A characteristic absorption for the trans-alkene C-H bend appears around 965 cm⁻¹.
-
UV-Vis: The most dramatic change is observed in the UV-Vis spectrum. The extended π-conjugation of the stilbene system causes a significant bathochromic shift (shift to longer wavelength) of the λmax to around 320 nm, compared to the precursors which absorb below 300 nm. This shift is a strong indicator of the successful formation of the stilbene chromophore.
Logical Workflow for Compound Identification
Caption: Workflow for spectroscopic identification.
By systematically applying these spectroscopic techniques and observing the key differences outlined in this guide, researchers can confidently distinguish between this compound and its precursors, ensuring the successful synthesis and purification of this important compound.
References
Analysis of Dimethyl 4,4'-stilbenedicarboxylate stability under different conditions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Dimethyl 4,4'-stilbenedicarboxylate under various environmental conditions. Due to the limited availability of direct experimental data for this specific compound, this analysis draws upon established knowledge of stilbene derivatives and aromatic esters to predict its stability profile. The information presented herein is intended to guide researchers in designing and executing stability studies for this compound and related compounds.
Executive Summary
This compound is a trans-stilbene derivative containing two methyl ester groups. Its stability is influenced by three primary factors: temperature, light, and pH. While thermodynamically more stable than its cis-isomer, the trans-isomer can undergo isomerization and degradation under certain conditions. The ester functionalities are susceptible to hydrolysis, particularly under basic or acidic conditions. A comprehensive understanding of these stability aspects is crucial for its handling, storage, and application in research and development.
Data Presentation: Comparative Stability Parameters
| Condition | Parameter | This compound (Predicted) | Resveratrol (trans-3,5,4'-trihydroxystilbene) (Literature Values) | Dimethyl Terephthalate (Aromatic Dicarboxylate) (Literature Values) |
| Thermal | Melting Point | ~210-215 °C | 261-263 °C | 140-142 °C |
| Decomposition Onset | Expected to be stable up to its melting point. Decomposition likely occurs at higher temperatures. | Onset of decomposition reported above 250 °C. | Boils at 285 °C with minimal decomposition. | |
| Photochemical | Isomerization | Susceptible to trans-to-cis isomerization upon UV irradiation. | Readily undergoes trans-to-cis isomerization upon exposure to UV light. | Generally considered photostable. |
| Degradation | Potential for photo-oxidation, leading to the formation of phenanthrene-like structures and cleavage of the double bond. | Can undergo photo-oxidation to form various degradation products. | Low susceptibility to photodegradation. | |
| Chemical (pH) | Acidic Hydrolysis | Slow hydrolysis of ester groups to the corresponding carboxylic acid. | Stable. | Slow hydrolysis. |
| Basic Hydrolysis | Rapid hydrolysis of ester groups to the corresponding carboxylate salts. | Stable. | Rapid hydrolysis. |
Experimental Protocols
To rigorously assess the stability of this compound, the following experimental protocols are recommended.
Thermal Stability Analysis
Objective: To determine the melting point and decomposition temperature of the compound.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Use an empty sealed pan as a reference.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The peak of the endotherm corresponds to the melting point.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample in a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.
-
Photochemical Stability Analysis
Objective: To evaluate the susceptibility of the compound to photodegradation and photoisomerization.
Methodology:
-
Solution-State Photostability:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol) of a known concentration.
-
Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength, such as 365 nm, or a xenon lamp simulating sunlight).
-
At various time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound and identify any degradation products or the cis-isomer.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Chemical Stability Analysis (Hydrolysis)
Objective: To determine the rate of hydrolysis of the ester groups under different pH conditions.
Methodology:
-
pH-Dependent Hydrolysis Study:
-
Prepare buffer solutions at various pH values (e.g., pH 2, 5, 7, 9, and 12).
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
Initiate the hydrolysis reaction by adding a small volume of the stock solution to each buffer solution at a constant temperature (e.g., 25 °C or 37 °C).
-
At predetermined time points, take samples from each reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by HPLC to measure the concentration of the remaining this compound and the appearance of the hydrolysis product (4,4'-stilbenedicarboxylic acid).
-
Determine the rate constants for hydrolysis at each pH.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
Conclusion
The stability of this compound is a critical parameter for its successful application. Based on the chemistry of stilbenes and aromatic esters, it is predicted to be reasonably stable under ambient, dark conditions. However, exposure to high temperatures, UV light, and strongly acidic or basic conditions can lead to degradation. The provided experimental protocols offer a framework for a thorough stability assessment. The resulting data will be invaluable for defining appropriate storage conditions, formulation strategies, and predicting the shelf-life of products containing this compound.
Safety Operating Guide
Proper Disposal of Dimethyl 4,4'-stilbenedicarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Dimethyl 4,4'-stilbenedicarboxylate, emphasizing safety and adherence to environmental regulations.
According to available safety data, Dimethyl cis-stilbene-4,4'-dicarboxylate is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard.[1] However, it is crucial to recognize that all chemical waste must be managed responsibly. Chemical waste generators are ultimately responsible for determining if a discarded chemical qualifies as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1]
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Physical State | Solid (Crystals or powder)[1][2] |
| Appearance | White to cream[1][2] |
| Melting Point | 112 - 114 °C (cis-isomer) / 233.5 - 239.5 °C (trans-isomer)[1][2] |
| Solubility | Insoluble in water[1] |
| Molecular Formula | C18H16O4[2][3] |
| Molecular Weight | 296.31 g/mol |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a general guideline; always consult your institution's specific safety protocols and local regulations.
1. Waste Identification and Classification:
-
Determine if the this compound waste is contaminated with any hazardous substances.
-
Even if the pure substance is not classified as hazardous, any mixture may be.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classification.
2. Segregation and Storage:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.
-
Store the waste in a designated, well-ventilated, and cool area, away from incompatible materials.[1]
-
Use a chemically resistant, sealable container for storage. Ensure the container is clearly labeled with the full chemical name: "this compound".
3. Personal Protective Equipment (PPE):
-
When handling the waste, always wear appropriate PPE, including:
-
Safety glasses or goggles.
-
Lab coat.
-
Chemically resistant gloves.
-
4. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Sweep up the solid material and place it into a suitable container for disposal.[1]
-
Ensure the area is well-ventilated.[1]
5. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Dimethyl 4,4'-stilbenedicarboxylate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for handling Dimethyl 4,4'-stilbenedicarboxylate, a compound often used in the synthesis of advanced materials and pharmaceuticals.
Personal Protective Equipment (PPE)
When handling this compound, a minimum level of personal protective equipment is essential to ensure safety. Although the cis-isomer of this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to follow standard laboratory safety procedures.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must have side shields to protect against flying particles.[2][3] |
| Chemical Splash Goggles | Recommended when there is a potential for splashing, for example, when working with solutions of the compound.[2][4] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are suitable for incidental contact.[2][5] If prolonged contact is anticipated, consult the glove manufacturer's resistance chart. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential contamination.[2][3] |
| Closed-toe Shoes | Essential to protect feet from spills and falling objects.[3] | |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not necessary.[1] If dust is generated, a dust mask or respirator may be appropriate.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Weighing and Transfer:
-
To avoid generating dust, handle the solid compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Use a spatula or scoop to transfer the desired amount of the chemical from the stock container to a tared weighing vessel.
-
Close the stock container tightly immediately after use.[1][6]
3. Dissolving (if applicable):
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents.
4. Post-Handling:
-
Clean the work area thoroughly after use.
-
Remove gloves and wash hands with soap and water.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated Materials:
-
Dispose of contaminated items such as gloves, weighing paper, and pipette tips in the designated solid chemical waste container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a labeled, sealed, and appropriate liquid waste container.
-
Consult your institution's EHS guidelines for specific instructions on solvent waste disposal.
-
-
Container Disposal:
-
Empty containers should be handled as the product itself until properly decontaminated.[6] Follow institutional guidelines for rinsing and disposing of empty chemical containers.
-
In all cases, waste must be disposed of in accordance with local, state, and federal regulations.[6]
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. 4,4'-Stilbenedicarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

